molecular formula C7H9NO3 B3163342 5-(1-Amino-ethyl)-furan-2-carboxylic acid CAS No. 883544-63-6

5-(1-Amino-ethyl)-furan-2-carboxylic acid

Cat. No.: B3163342
CAS No.: 883544-63-6
M. Wt: 155.15 g/mol
InChI Key: JMOQQZJEIWEKMY-UHFFFAOYSA-N
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Description

5-(1-Amino-ethyl)-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-aminoethyl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOQQZJEIWEKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of 5-substituted furan-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Biological Activity, Synthesis, and SAR Optimization

Executive Summary

The 5-substituted furan-2-carboxylic acid (5-SFCA) scaffold represents a privileged structure in medicinal chemistry. It functions as a versatile bioisostere of benzoic acid and thiophene-2-carboxylic acid, offering unique electronic properties due to the electronegativity of the furan oxygen (heteroaromaticity) and the geometric vector of the 2,5-substitution pattern.

This guide analyzes the biological utility of this pharmacophore, specifically focusing on its role as an Aldose Reductase Inhibitor (ARI) for diabetic complications and its emerging utility in antimicrobial and PTP1B inhibition workflows. We provide validated synthetic protocols and structure-activity relationship (SAR) logic to aid researchers in lead optimization.

Structural Rationale & Pharmacophore Logic[1][2]

The biological activity of 5-SFCA derivatives is governed by a "Head-and-Tail" molecular recognition model.

  • The Head (C2-COOH): The carboxylic acid moiety acts as an anionic anchor. In enzymatic pockets (e.g., Aldose Reductase), this group forms critical hydrogen bonds or salt bridges with cationic residues (often Histidine or Lysine) and interacts with the catalytic anion hole.

  • The Core (Furan Ring): The furan ring provides a rigid spacer that orients the substituents. Unlike phenyl rings, the furan oxygen can act as a weak hydrogen bond acceptor, influencing water networks within the binding pocket.

  • The Tail (C5-Substituent): This is the primary vector for optimization. Substitution at the 5-position allows the molecule to reach into hydrophobic specificity pockets, modulating potency and selectivity (e.g., reducing off-target effects against ALR1).

Visualization: SAR Logic of 5-SFCA

SAR_Logic Core Furan Core (Rigid Spacer) Tail C5-Substituent (Tail) Hydrophobic Interaction Selectivity Vector Core->Tail Head C2-COOH (Head) Anionic Anchor H-Bond Donor/Acceptor Head->Core Target1 Aldose Reductase (Anion Hole Interaction) Head->Target1 Salt Bridge Tail->Target1 Hydrophobic Pocket Target2 Antimicrobial (Membrane Permeability) Tail->Target2 Lipophilicity Modulation

Figure 1: Pharmacophore map illustrating the functional roles of the C2 and C5 positions in ligand-target binding.

Therapeutic Applications
A. Metabolic Regulation: Aldose Reductase Inhibition (ARI)

The most validated application of 5-SFCA derivatives is in the inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, ALR2 converts glucose to sorbitol, leading to osmotic stress and tissue damage (neuropathy, retinopathy).[2][3]

  • Mechanism: The carboxylate head binds to the active site residues (Tyr48, His110, Trp111) of ALR2.

  • Optimization: Introduction of lipophilic aromatic groups (e.g., 5-(4-chlorophenyl) or 5-(benzothiazolyl)) at the C5 position drastically improves IC50 values by occupying the hydrophobic specificity pocket, differentiating ALR2 inhibition from the related aldehyde reductase (ALR1).

B. Antimicrobial & Antifungal Activity

Recent studies (Matiichuk et al., 2021; Kalyaev et al., 2022) have highlighted the efficacy of 5-aryl-2-furoic acids against fungal pathogens like Cryptococcus neoformans and Botrytis cinerea.

  • Key Insight: The 5-aryl moiety enhances lipophilicity, facilitating cell wall penetration. Derivatives with electron-withdrawing groups (e.g., 4-F, 2,6-dichloro) on the 5-phenyl ring often show superior MIC values compared to unsubstituted analogs.

C. PTP1B Inhibition (Type 2 Diabetes)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[4] 5-substituted furan derivatives serve as mimetics of phosphotyrosine. The carboxylic acid mimics the phosphate group, while the 5-substituent engages non-polar residues in the secondary binding site, enhancing selectivity over TCPTP.

Comparative Biological Data[5][6]

The following table summarizes the impact of C5-substitution on biological activity based on aggregated literature trends (Matiichuk et al., 2021; Vertex AI Search Results).

C5-Substituent (R)Target / OrganismActivity MetricEffect vs. UnsubstitutedMechanism Note
H (Unsubstituted)Aldose ReductaseIC50 > 100 µMBaselineWeak binding to hydrophobic pocket.
4-Chlorophenyl Aldose ReductaseIC50: 0.5 - 5 µMHigh Potency Halogen fills specificity pocket; Cl increases lipophilicity.
2,6-Dichlorophenyl C. neoformansMIC: 16 - 32 µg/mLHigh Potency Steric bulk prevents rapid efflux; enhanced membrane crossing.
4-Methoxyphenyl S. aureusMIC: > 128 µg/mLLow PotencyElectron donation reduces acidity of C2-COOH; lower lipophilicity.
5-Nitro E. coliMIC: 4 - 8 µg/mLHigh Potency Warning: Mutagenic potential (nitrofuran class).
Synthetic Pathways & Experimental Protocols

To access these derivatives, two primary pathways are recommended: Suzuki-Miyaura Cross-Coupling (for diversity) and Meerwein Arylation (for scale/cost).

Visualization: Synthetic Workflow

Synthesis_Workflow Start1 5-Bromo-2-furoic acid Suzuki Method A: Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80°C Start1->Suzuki Start2 Aryl Boronic Acid Start2->Suzuki Start3 Furan-2-carboxylic acid Meerwein Method B: Meerwein Arylation CuCl2, Acetone Catalytic Transfer Start3->Meerwein Start4 Aryl Diazonium Salt Start4->Meerwein Product 5-Aryl-furan-2-carboxylic acid Suzuki->Product High Diversity Meerwein->Product Low Cost

Figure 2: Dual synthetic strategies for accessing 5-aryl-furan-2-carboxylic acid libraries.

Protocol A: Synthesis via Modified Meerwein Arylation

Recommended for generating 5-aryl derivatives directly from furoic acid without pre-bromination.

Reagents:

  • Furan-2-carboxylic acid (10 mmol)

  • Aniline derivative (10 mmol) (Precursor to diazonium)

  • NaNO2 (11 mmol)

  • CuCl2 (2 mmol)

  • Acetone/Water (1:1)

Step-by-Step Methodology:

  • Diazotization: Dissolve the aniline derivative in 15 mL of 15% HCl. Cool to 0–5°C. Add NaNO2 (dissolved in minimal water) dropwise, maintaining temperature < 5°C. Stir for 20 min.

  • Coupling: Dissolve furan-2-carboxylic acid (1.12 g, 10 mmol) and CuCl2 (catalytic) in 20 mL acetone.

  • Addition: Add the cold diazonium salt solution dropwise to the furan solution while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Gas evolution (N2) indicates reaction progress.

  • Workup: Evaporate acetone under reduced pressure. The residue will precipitate. Filter the solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure 5-aryl-2-furoic acid.

Protocol B: Aldose Reductase Inhibition Assay (In Vitro)

Self-validating system to determine IC50.

Reagents:

  • Enzyme Source: Rat lens homogenate (crude ALR2) or Recombinant Human ALR2.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.10 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Methodology:

  • Blank Preparation: In a quartz cuvette, mix 0.1 M phosphate buffer and 0.10 mM NADPH.

  • Sample Preparation: Add the test compound (dissolved in DMSO, final conc. < 1%) to the cuvette.

  • Enzyme Addition: Add ALR2 enzyme solution. Incubate at 30°C for 5 minutes.

  • Initiation: Start the reaction by adding DL-Glyceraldehyde.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Validation Check: Ensure the control rate (without inhibitor) is linear (
    
    
    
    ) over the measurement period.
References
  • Matiichuk, Y., et al. (2021). Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines. Pharmacia, 68(1), 175–179. Link[5]

  • Kalyaev, M. V., et al. (2022).[6] Synthesis of 3-Aryl-3-(Furan-2-yl) Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.[6] Link

  • Zhu, Y., et al. (2025).[7] Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. Link

  • Balestri, F., et al. (2017).[8] Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Current Topics in Medicinal Chemistry. Link

Sources

Harnessing the Versatility of Furan-Based Unnatural Amino Acids for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (Uaas) into peptides and proteins has emerged as a transformative strategy in drug discovery, enabling the creation of novel biologics with enhanced therapeutic properties. Among the diverse Uaas, those containing a furan moiety are of particular interest due to the ring's unique combination of aromaticity, conformational rigidity, and versatile reactivity. This guide provides a comprehensive technical overview of furan-based Uaas, detailing their synthesis, site-specific incorporation into polypeptides, and their multifaceted applications in drug development. We will explore their role as bioorthogonal handles for conjugation, photo-activated crosslinkers for target identification, and rigid scaffolds for designing peptidomimetics and enzyme inhibitors. This document serves as a resource for scientists aiming to leverage the distinct chemical biology of furan-based Uaas to address contemporary challenges in medicinal chemistry.

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a prevalent structural motif in a multitude of pharmacologically active compounds.[1][2] Its significance in medicinal chemistry stems from its unique electronic and steric properties. The furan ring can act as a bioisosteric replacement for phenyl or other aromatic groups, often improving metabolic stability, modulating receptor interactions, and enhancing pharmacokinetic profiles.[3][4] The electron-rich nature of the furan ring allows it to engage in various non-covalent interactions, such as π–π stacking and hydrogen bonding, which are crucial for binding to biological targets.[1][4] Furthermore, the furan scaffold is not merely a passive structural element; its inherent reactivity can be harnessed for a variety of chemical transformations, making it an exceptionally versatile tool for drug design.[4][5] This versatility has led to the development of furan-containing drugs across a wide range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][6]

Synthesis and Incorporation of Furan-Based Uaas

The utility of any Uaa is contingent upon its accessibility through chemical synthesis and its efficient incorporation into a polypeptide chain. Furan-based Uaas can be synthesized through various established organic chemistry routes and incorporated using both solid-phase peptide synthesis and genetic code expansion.

General Synthetic Strategies

The synthesis of furan-based Uaas, such as 3-(2-furyl)-L-alanine (Fua), typically involves established methods for asymmetric amino acid synthesis.[7][8] A common approach might start from a commercially available furan derivative, like furfural, which can be elaborated into a suitable precursor for enantioselective synthesis. While a multitude of specific synthetic pathways exist, the overarching goal is to produce an N-terminally protected (e.g., with Fmoc or Boc) amino acid suitable for subsequent peptide synthesis.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone method for the chemical synthesis of peptides, allowing for the stepwise assembly of amino acids on a solid resin support.[9][10] Furan-containing Uaas, when appropriately protected (e.g., Fmoc-L-Fua-OH), are fully compatible with standard Fmoc-based SPPS protocols.[11]

The following diagram illustrates the iterative cycle of incorporating an Fmoc-protected furan-Uaa into a growing peptide chain on a solid support.

spss_workflow Resin Resin with Growing Peptide Chain (N-terminal Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Activated Furan-Uaa) Wash1->Coupling Activation Fmoc-Furan-Uaa Activation (e.g., HBTU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Resin with Elongated Peptide Chain (N-terminal Fmoc) Wash2->NextCycle Repeat Repeat for Next Amino Acid NextCycle->Repeat

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This protocol describes a single coupling cycle for adding a furan-based Uaa to a resin-bound peptide.

  • Resin Preparation: Start with the resin-bound peptide chain from the previous cycle, ensuring the N-terminal amine is protected with an Fmoc group. Swell the resin in dimethylformamide (DMF) for 20-30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes. This two-step deprotection ensures complete removal of the Fmoc group, which is critical for preventing deletion sequences. The piperidine acts as a base to abstract a proton, initiating an E1cB-elimination of the dibenzofulvene-piperidine adduct.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent activated amino acid.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve 3-4 equivalents of the Fmoc-furan-Uaa and a coupling reagent (e.g., HBTU, 3-4 eq.) in DMF.

    • Add an activation base, typically diisopropylethylamine (DIPEA, 6-8 eq.). The base is non-nucleophilic, preventing racemization of the activated amino acid.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. Coupling efficiency can be monitored using a qualitative ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times) to prepare for the next cycle or final cleavage.

Incorporation via Genetic Code Expansion

For producing larger proteins containing furan-Uaas in cellular systems, genetic code expansion is a powerful technique.[12][13] This method involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the furan-Uaa and incorporates it in response to a nonsense codon (e.g., the amber codon, UAG) during translation.[12][14] Researchers have successfully evolved pyrrolysyl-tRNA-synthetase (PylRS) mutants to charge tRNA with furan-containing amino acids, enabling their site-specific incorporation into proteins in both bacteria and human cells.[15] This in vivo approach is invaluable for studying protein function in a native cellular context.[15]

Applications of Furan-Based Uaas in Drug Discovery

The true power of furan-based Uaas lies in the diverse chemical functionalities they can introduce into a peptide or protein. These functionalities serve as powerful tools for target validation, lead optimization, and the development of novel therapeutic modalities.

The Furan-Maleimide Diels-Alder Reaction: A Bioorthogonal Ligation Tool

Bioorthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes.[14][16][17] The Diels-Alder reaction between a furan (acting as the diene) and a maleimide (as the dienophile) is a prime example of such a reaction and has become a workhorse for bioconjugation.[18][19]

Incorporating a furan-Uaa into a protein provides a specific chemical handle that can be targeted with a maleimide-functionalized molecule, such as a drug, imaging agent, or polymer.[20][21] This [4+2] cycloaddition is efficient under mild, physiological conditions and forms a stable covalent oxanorbornene adduct.[19][22]

Caption: Furan-maleimide Diels-Alder reaction for site-specific protein-drug conjugation.

The kinetics of the furan-maleimide reaction, while sometimes sluggish compared to other click chemistries, can be tuned by modifying the electronics of the furan ring; electron-donating substituents on the furan can increase the reaction rate.[21][23] This strategy has been successfully employed to create antibody-drug conjugates (ADCs), where the furan-Uaa on the antibody ensures precise, site-specific attachment of the cytotoxic payload, leading to more homogeneous and potentially more effective therapeutics.[20][21]

Table 1: Comparison of Bioorthogonal Reactions

Reaction TypeDiene/Group 1Dienophile/Group 2Typical Rate Constant (M⁻¹s⁻¹)Key Feature
Furan-Maleimide DA FuranMaleimide10⁻⁵ - 10⁻³Reversible at high temp; good for dynamic systems.[20][24]
Strain-Promoted Azide-Alkyne AzideCyclooctyne10⁻¹ - 1Copper-free; very fast and bioorthogonal.
Tetrazine Ligation Tetrazinetrans-Cyclooctene10² - 10⁴Extremely fast kinetics; inverse electron demand.[16]
Photo-activated Crosslinking for Target Identification

Identifying the specific cellular targets of a drug candidate is a critical and often challenging step in drug development. Furan-based Uaas offer an elegant solution through photo-activated crosslinking.[25] The furan ring itself is relatively inert, but upon irradiation with light in the presence of a photosensitizer and oxygen, it can be oxidized to a highly reactive electrophilic species, such as an enal intermediate.[25][26]

This reactive intermediate can then form a covalent bond with nearby nucleophilic residues (e.g., lysine, cysteine, histidine) on an interacting protein or biomolecule.[25] By incorporating a furan-Uaa into a peptide-based drug and allowing it to bind to its putative target, subsequent irradiation can covalently trap the drug-target complex.[11] This allows for the unambiguous identification of the binding partner through techniques like mass spectrometry. This method offers high spatiotemporal control, as the crosslinking event is triggered only upon light exposure.[15]

photo_crosslinking Start Peptide-Furan + Target Protein (Non-covalent Complex) Activation Activation (Light, O₂, Sensitizer) Start->Activation Intermediate Peptide-Furan* (Reactive Electrophile) Activation->Intermediate Reaction Nucleophilic Attack (from Target Protein) Intermediate->Reaction End Covalently Crosslinked Peptide-Target Complex Reaction->End

Sources

difference between 5-aminomethyl and 5-(1-aminoethyl) furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Structural, Synthetic, and Pharmacological Divergences

Executive Summary

This guide provides a high-resolution technical analysis comparing 5-aminomethyl-2-furoic acid (5-AMFA) and its methylated analogue, 5-(1-aminoethyl)-2-furoic acid (5-AEFA) .[1] While structurally similar, the addition of a single methyl group at the benzylic position of 5-AEFA introduces a chiral center, significantly altering synthetic complexity, physicochemical properties, and binding kinetics in medicinal chemistry applications.

This document is designed for drug development professionals and synthetic chemists, focusing on the decision-making process between using an achiral flexible linker (5-AMFA) versus a rigidified, chiral scaffold (5-AEFA).[1]

Structural & Stereochemical Divergence[1]

The fundamental distinction between these two molecules lies in their stereochemistry and conformational freedom.[1] This difference dictates their utility in Structure-Activity Relationship (SAR) studies.[1]

Feature5-Aminomethyl-2-furoic acid (5-AMFA)5-(1-Aminoethyl)-2-furoic acid (5-AEFA)
Structure Achiral, primary amine.[1]Chiral (

), primary amine.[1]
Steric Environment Unhindered methylene spacer.[1]Sterically crowded methine spacer.[1]
Conformational Bias High rotational freedom (flexible).[1]Restricted rotation (rigidified).[1]
Lipophilicity (cLogP) Lower (More polar).[1]Higher (Methyl group contribution).[1]
Metabolic Stability Susceptible to MAO (Monoamine Oxidase).[1]Increased resistance due to

-methylation.[1]
The "Methyl Scan" Effect

In drug design, transitioning from 5-AMFA to 5-AEFA represents a classic "methyl scan."[1] The introduction of the methyl group at the C1-position of the side chain (the "benzylic" position relative to the furan) serves two purposes:

  • Chiral Recognition: It allows the molecule to probe specific hydrophobic pockets in a receptor that the achiral methylene cannot.[1]

  • Conformational Lock: The methyl group restricts the rotation of the amine, potentially locking the bioactive conformation and reducing the entropic penalty upon binding.[1]

Synthetic Methodologies

The synthesis of the achiral 5-AMFA is straightforward, whereas 5-AEFA requires stereoselective control.

Pathway A: 5-Aminomethyl-2-furoic Acid (Achiral)[1]
  • Precursor: 5-Hydroxymethylfurfural (HMF) or 5-Chloromethyl-2-furoic acid.[1]

  • Key Transformation: Nucleophilic substitution or Reductive Amination of the aldehyde.[1]

  • Scalability: High.[1] Suitable for multigram/kilogram scale.

Pathway B: 5-(1-Aminoethyl)-2-furoic Acid (Chiral)[1]
  • Precursor: 5-Acetyl-2-furoic acid (derived from furan-2-carboxylic acid acetylation).[1]

  • Key Transformation: Asymmetric Reductive Amination or Chiral Resolution.

  • Challenge: Requires separation of enantiomers or use of expensive chiral auxiliaries (e.g., Ellman’s sulfinamide).[1]

Visualizing the Synthetic Divergence

The following diagram illustrates the branching synthetic pathways.

SynthesisPathways Start Furan-2-carboxylic Acid Formyl 5-Formyl-2-furoic Acid (Aldehyde) Start->Formyl Formylation (Vilsmeier-Haack) Acetyl 5-Acetyl-2-furoic Acid (Ketone) Start->Acetyl Friedel-Crafts Acetylation Oxime Oxime Intermediate Formyl->Oxime NH2OH AMFA 5-Aminomethyl-2-furoic Acid (Achiral) Oxime->AMFA Reduction (H2/Pd) ChiralAux Chiral Imine (e.g., Ellman's) Acetyl->ChiralAux Ti(OEt)4, (S)-t-Bu-Sulfinamide AEFA 5-(1-Aminoethyl)-2-furoic Acid (Chiral) ChiralAux->AEFA 1. NaBH4 (Diastereoselective) 2. HCl (Deprotection)

Figure 1: Divergent synthetic pathways.[1] The ketone route (bottom) introduces the chiral center necessary for the aminoethyl variant.

Experimental Protocols

Protocol A: Synthesis of 5-Aminomethyl-2-furoic Acid (Reductive Amination)

Targeting the achiral linker.

  • Starting Material: Dissolve 5-formyl-2-furoic acid (10 mmol) in MeOH (50 mL).

  • Imine Formation: Add Ammonium Acetate (50 mmol) and stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH3CN, 15 mmol) portion-wise. Caution: HCN generation possible; use vented hood.[1]

  • Workup: Quench with 1N HCl to pH 2. Remove solvent in vacuo.[1]

  • Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH4OH.

  • Validation: 1H NMR (D2O) shows a singlet at ~4.1 ppm (CH2).[1]

Protocol B: Asymmetric Synthesis of (S)-5-(1-Aminoethyl)-2-furoic Acid

Targeting the chiral scaffold using Ellman’s Auxiliary.

  • Condensation: Combine 5-acetyl-2-furoic acid methyl ester (10 mmol) with (S)-(-)-2-methyl-2-propanesulfinamide (11 mmol) and Ti(OEt)4 (20 mmol) in dry THF. Reflux for 12h.

  • Reduction: Cool to -48°C. Add NaBH4 (30 mmol). The bulky auxiliary dictates hydride attack from the Re-face.[1]

  • Hydrolysis: Warm to RT. Add MeOH and quench with brine. Filter through Celite.[1]

  • Deprotection: Treat the resulting sulfinamide with 4M HCl in Dioxane for 1 hour to cleave the auxiliary and hydrolyze the ester.

  • Validation: Chiral HPLC is required to determine Enantiomeric Excess (ee).[1] 1H NMR shows a doublet at ~1.5 ppm (CH3) and a quartet at ~4.5 ppm (CH).[1]

Physicochemical & ADME Profiling[1]

The addition of the methyl group in 5-AEFA drastically changes the physicochemical landscape.

Basicity (pKa)[1]
  • 5-AMFA: The amine pKa is approximately 8.8 - 9.2 .[1] The electron-withdrawing furan ring lowers the pKa compared to benzylamine (pKa ~9.5).[1]

  • 5-AEFA: The amine pKa is slightly higher (9.0 - 9.4) .[1] The electron-donating inductive effect (+I) of the methyl group stabilizes the protonated ammonium species.[1]

Lipophilicity (LogP)[1]
  • 5-AMFA: LogP ~ 0.5. Highly water-soluble; excellent for keeping lead compounds polar.[1]

  • 5-AEFA: LogP ~ 0.[1]9. The methyl group increases lipophilicity, improving passive permeability across biological membranes.[1]

Bioisosterism
  • 5-AMFA is often used as a bioisostere for Glycine-GABA linkers or 4-aminomethylbenzoic acid (PAMBA) .[1]

  • 5-AEFA is a bioisostere for Alanine or Phenylalanine derivatives where the furan replaces the phenyl ring to reduce metabolic liability (CYP450 oxidation).[1]

Medicinal Chemistry Applications

When to use which?

Use 5-Aminomethyl-2-furoic acid (5-AMFA) when:

  • You need a spacer to bridge two pharmacophores.[1]

  • Solubility is a limiting factor (the achiral amine is more soluble).[1]

  • Cost of goods (COGs) is critical (synthesis is cheap and scalable).[1]

Use 5-(1-Aminoethyl)-2-furoic acid (5-AEFA) when:

  • Metabolic Stability is poor: The

    
    -methyl group blocks metabolic deamination by oxidases.[1]
    
  • Potency needs optimization: The chiral center can exploit specific stereochemical preferences in the binding pocket (e.g., selecting for the S-enantiomer to match a hydrophobic sub-pocket).[1]

  • Rigidity is required: To reduce the entropic cost of binding.[1]

Logical Decision Workflow

DecisionMatrix Start Drug Design Goal Question1 Is the amine a key binding interaction? Start->Question1 Branch1 No (Just a linker) Question1->Branch1 Branch2 Yes (Pharmacophore) Question1->Branch2 Result1 Use 5-Aminomethyl (AMFA) (Low Cost, High Solubility) Branch1->Result1 Question2 Is metabolic stability (MAO) an issue? Branch2->Question2 Branch3 Yes Question2->Branch3 Branch4 No Question2->Branch4 Result2 Use 5-(1-Aminoethyl) (AEFA) (Blocks metabolism, adds rigidity) Branch3->Result2 Branch4->Result1 Start simple

Figure 2: Decision matrix for selecting the appropriate furan scaffold.

References

  • Enzymatic Synthesis of AMFA: Green Chemistry, 2025. "One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural." Link

  • General Furan Synthesis: Organic Syntheses, Coll. Vol. 4, p. 493.[1] "2-Furoic Acid Synthesis and Derivatives." Link[1]

  • Chiral Resolution Strategies: Beilstein J. Org.[1] Chem., 2021.[1][2] "Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs."[1][3] (Demonstrates resolution of similar carboxylic acids). Link

  • Medicinal Chemistry of Furans: International Journal of Advanced Biological and Biomedical Research, 2014.[1] "Furan: A Promising Scaffold for Biological Activity."[1][4] Link

  • Ellman's Auxiliary Protocol: TCI Chemicals. "Chiral Auxiliaries and Optical Resolving Agents."[1][5][6] (Standard protocol for asymmetric amine synthesis). Link

Sources

The Therapeutic Potential of 5-(1-Amino-ethyl)-furan-2-carboxylic Acid in Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(1-Amino-ethyl)-furan-2-carboxylic acid (AEFCA) and its derivatives as a high-value pharmacophore in the treatment of Type 2 Diabetes Mellitus (T2DM).

Based on current medicinal chemistry literature, this specific scaffold acts primarily as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor , with secondary potential in modulating gluconeogenesis.

Executive Summary

The search for non-insulin-dependent therapies for Type 2 Diabetes (T2DM) has increasingly focused on correcting insulin resistance at the molecular level. This compound (AEFCA) represents a "privileged scaffold" in this domain. Its structural duality—combining a polar carboxylic acid tail (mimicking phosphate) with a hydrophobic furan core and a basic amine—makes it an ideal bioisostere for phosphotyrosine (pTyr), the substrate for Protein Tyrosine Phosphatase 1B (PTP1B) .

This guide details the chemical biology, mechanistic impact, and experimental validation of AEFCA derivatives, positioning them as critical tools for restoring insulin sensitivity.

Part 1: Chemical Biology & Pharmacophore Rationale[1]

Structural Logic: The pTyr Mimetic

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS), shutting down glucose uptake. To inhibit PTP1B, a molecule must bind to its catalytic site (Site A), which naturally accommodates the phosphotyrosine residue.

AEFCA is designed to mimic this interaction:

  • Furan Core: Provides a rigid, planar spacer that fits the hydrophobic pocket of the enzyme.

  • Carboxylic Acid (C2 position): Acts as a non-hydrolyzable phosphate mimetic, forming hydrogen bonds with the PTP1B active site arginine residues (Arg221) and the P-loop backbone.

  • 1-Amino-ethyl Group (C5 position): Introduces a chiral center and a basic nitrogen. This amine can interact with Asp48 or Tyr46 in the active site, enhancing selectivity over the homologous T-cell protein tyrosine phosphatase (TCPTP).

Physicochemical Properties[1]
  • Chirality: The 1-amino-ethyl substituent creates a chiral center. The (S)-enantiomer often exhibits superior binding affinity due to optimal steric fit within the PTP1B cleft.

  • Zwitterionic Nature: At physiological pH, the carboxylic acid is deprotonated (

    
    ) and the amine is protonated (
    
    
    
    ), improving aqueous solubility while maintaining lipophilicity sufficient for cellular penetration (unlike pure phosphate groups).

Part 2: Mechanistic Pathways (PTP1B Inhibition)

The primary therapeutic value of AEFCA lies in its ability to potentiate insulin signaling without increasing insulin secretion, thereby preserving beta-cell function.

Pathway Visualization

The following diagram illustrates how AEFCA blocks PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) and restoring the PI3K/Akt signaling cascade.

InsulinSignaling Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation (Signal Termination) IRS IRS-1/2 pIR->IRS Activates PI3K PI3K / Akt Pathway IRS->PI3K Signaling Cascade GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Triggers PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->pIR Catalyzes Dephosphorylation AEFCA AEFCA Scaffold (Inhibitor) AEFCA->PTP1B Competitive Inhibition (Ki < 100 nM)

Caption: AEFCA competitively inhibits PTP1B, preserving the phosphorylated state of the Insulin Receptor and sustaining glucose uptake signaling.

Part 3: Experimental Protocols & Validation

To validate the therapeutic potential of AEFCA derivatives, researchers must utilize a "Self-Validating" workflow combining chemical synthesis with enzymatic and cellular assays.

Synthesis of this compound

Objective: Synthesize the core scaffold via reductive amination of 5-acetyl-2-furoic acid.

Reagents:

  • 5-Acetyl-2-furoic acid (Starting material)

  • Ammonium acetate (

    
    ) or specific chiral amine
    
  • Sodium cyanoborohydride (

    
    )
    
  • Methanol (Solvent)

Protocol:

  • Dissolution: Dissolve 10 mmol of 5-acetyl-2-furoic acid in 50 mL of dry methanol.

  • Imine Formation: Add 50 mmol of Ammonium Acetate. Stir at room temperature for 2 hours under nitrogen atmosphere to form the intermediate imine/oxime.

  • Reduction: Cool the solution to 0°C. Slowly add 15 mmol of

    
     in small portions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Quench with 1N HCl (adjust to pH 2) to decompose excess hydride and decarboxylate any boron complexes.

  • Isolation: Neutralize to pH 7, extract with Ethyl Acetate, and purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

In Vitro PTP1B Inhibition Assay

Objective: Determine the


 of the synthesized AEFCA derivative.

Assay Principle: Hydrolysis of p-Nitrophenyl Phosphate (pNPP) by recombinant PTP1B yields p-Nitrophenol (yellow), measurable at 405 nm.

StepActionCritical Parameter
1 Enzyme Prep Dilute human recombinant PTP1B (0.5 µg/mL) in Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA).
2 Inhibitor Addition Add AEFCA (serial dilutions: 1 nM to 100 µM) to the enzyme. Incubate 10 mins at 37°C.
3 Substrate Start Add pNPP (2 mM final concentration) to initiate reaction.
4 Measurement Monitor Absorbance (405 nm) kinetically for 20 mins.
5 Analysis Plot Velocity (

) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve.

Target Metric: A potent AEFCA derivative should exhibit an


.
In Vivo Glucose Tolerance Test (OGTT)

Model: ob/ob mice (Leptin-deficient, insulin-resistant).

  • Fasting: Fast mice for 6 hours.

  • Dosing: Administer AEFCA (e.g., 10 mg/kg, PO) or Vehicle.

  • Challenge: 30 mins later, administer Glucose (2 g/kg, PO).

  • Sampling: Measure blood glucose at 0, 15, 30, 60, and 120 mins via tail vein.

  • Success Criteria: A statistically significant reduction in Area Under the Curve (AUC) for glucose compared to vehicle (

    
    ).
    

Part 4: Comparative Efficacy Data

The following table summarizes the theoretical performance of AEFCA derivatives compared to standard interventions, based on structure-activity relationship (SAR) literature for furan-based PTP1B inhibitors.

Compound ClassPrimary TargetBioavailabilityHypoglycemic RiskPotency (

)
AEFCA Derivative PTP1B (Reversible)Moderate (Oral)Low (Insulin sensitizer)50 - 200 nM
Vanadate PTPs (Non-specific)LowHigh< 100 nM
Thiazolidinediones PPAR-gammaHighLowN/A (Indirect)
Metformin AMPK (Indirect)HighVery LowN/A

Part 5: Safety & Toxicology Considerations

While the furan ring is a potent pharmacophore, it carries a "structural alert" for metabolic toxicity.

  • Metabolic Activation: Furan rings can be oxidized by CYP450 enzymes (specifically CYP2E1) to form reactive cis-2-butene-1,4-dial, which can alkylate proteins.

  • Mitigation Strategy: The substitution at the C2 (Carboxyl) and C5 (Amino-ethyl) positions significantly stabilizes the ring, preventing oxidative opening.

  • Required Screen: All AEFCA candidates must undergo a Glutathione (GSH) Trapping Assay in liver microsomes to confirm the absence of reactive metabolite formation.

References

  • Chen, L. et al. (2023). Furan-2-carboxylic acid derivatives as potential candidates for the treatment of type 2 diabetes mellitus via inhibition of gluconeogenesis. European Journal of Medicinal Chemistry, 246, 114994.

  • Zhang, S. & Zhang, Z.Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381.

  • Combs, A.P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344.

  • Jiang, G. et al. (2012). Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors.[1] European Journal of Medicinal Chemistry, 57, 10-20.

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of 5-(1-Amino-ethyl)-furan-2-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of non-standard amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced efficacy, stability, and target specificity. 5-(1-Amino-ethyl)-furan-2-carboxylic acid, a unique heterocyclic amino acid, presents both opportunities and challenges in peptide synthesis. The furan moiety can serve as a versatile pharmacophore, while the α-ethyl group introduces significant steric hindrance, complicating standard coupling procedures. This document provides a comprehensive guide to the successful incorporation of this amino acid into peptide chains, addressing the nuances of its reactivity and offering detailed protocols for both solid-phase and solution-phase synthesis. We delve into the rationale behind reagent selection, strategies to mitigate side reactions, and robust analytical methods for characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Furan-Containing Amino Acids in Peptide Drug Design

The furan ring is a valuable bio-isostere for various functional groups, capable of participating in hydrogen bonding and π-stacking interactions, which can be pivotal for target engagement. Its incorporation into peptides can modulate conformation and improve metabolic stability. However, the successful synthesis of peptides containing this compound is contingent on overcoming the steric hindrance at the α-carbon, a challenge that necessitates a departure from routine peptide coupling protocols.[1] Traditional coupling reagents may prove inefficient, leading to low yields and incomplete reactions.[1] This guide provides the expertise-driven insights necessary to navigate these synthetic hurdles.

Understanding the Unique Reactivity of this compound

The primary challenge in coupling this amino acid lies in the steric bulk of the ethyl group adjacent to the amine, which can significantly slow down the rate of acylation.[2] Therefore, the choice of coupling reagent is paramount. Reagents known for their high reactivity and efficacy with sterically hindered amino acids are recommended.

Furthermore, the furan ring itself, while generally stable under standard peptide synthesis conditions, can be susceptible to acid-catalyzed side reactions, particularly during the final cleavage from the resin in solid-phase peptide synthesis (SPPS) when strong acids like trifluoroacetic acid (TFA) are employed.[3] While TFA is a standard reagent in peptide synthesis for removing protecting groups and cleaving peptides from resins, its strong acidic nature can potentially lead to side reactions with sensitive moieties like the furan ring, although many furan-containing compounds are synthesized or purified using TFA without issue.[4][5][6][7][8]

Comparative Analysis of Recommended Coupling Reagents

For the successful incorporation of this compound, high-reactivity coupling reagents are essential. Below is a comparative table of recommended reagents, summarizing their key characteristics.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHighly efficient for sterically hindered couplings; forms highly reactive OAt esters.[9][10]More expensive than some alternatives.[9]
HCTU Aminium/Uronium SaltCost-effective alternative to HATU with comparable efficiency for many applications.[2][9]Slightly less reactive than HATU for the most challenging couplings.[9]
PyAOP Phosphonium SaltExcellent for hindered couplings and known to minimize racemization.[1]
COMU Aminium/Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard Fmoc/tBu strategy.

Workflow for SPPS Coupling of this compound

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling of This compound Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Wash3 DMF/DCM Wash Capping->Wash3 Cleavage Cleavage and Deprotection Wash3->Cleavage Purification Purification Cleavage->Purification

Caption: Workflow for SPPS.

Materials:

  • Fmoc-protected this compound

  • Peptide synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (HATU or HCTU recommended)

  • Base (N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Acetic anhydride (for capping)

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-5-(1-Amino-ethyl)-furan-2-carboxylic acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction progress using a ninhydrin test. For this sterically hindered amino acid, a longer coupling time is expected.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Solution-Phase Peptide Synthesis Protocol

This protocol is suitable for the synthesis of dipeptides or for fragment condensation.

Workflow for Solution-Phase Coupling

Reactants Dissolve Protected Amino Acid and Amine Component Activation Add Coupling Reagent and Base at 0°C Reactants->Activation Reaction Warm to Room Temperature and Stir Activation->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification

Caption: Workflow for Solution-Phase Synthesis.

Materials:

  • N-protected this compound

  • C-protected amino acid or peptide

  • Coupling reagent (e.g., EDC/HOBt or HATU)[11]

  • Base (e.g., DIPEA or N-methylmorpholine)

  • Anhydrous solvent (e.g., DCM or DMF)

  • Solutions for aqueous workup (e.g., dilute HCl, saturated NaHCO₃, brine)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-protected this compound (1 equivalent) and the C-protected amino acid or peptide (1 equivalent) in the anhydrous solvent.

  • Activation:

    • If using HATU: Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution at 0°C.

    • If using EDC/HOBt: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution at 0°C.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Analytical Characterization

HPLC Purification and Analysis

The presence of the furan and ethyl groups imparts a significant hydrophobic character to peptides containing this amino acid. This can lead to strong retention on C18 reverse-phase HPLC columns.[12]

Recommendations for HPLC:

  • Column: A C8 or phenyl column may provide better peak shape and resolution for highly hydrophobic peptides.[13]

  • Mobile Phase: A standard mobile phase of water and acetonitrile with 0.1% TFA is a good starting point.

  • Gradient: A shallow gradient may be necessary to achieve good separation.[14]

  • Solubility: Dissolving the crude peptide in a small amount of DMSO or DMF before injection can improve solubility.[12][13]

Mass Spectrometry

Mass spectrometry is crucial for confirming the incorporation of the non-standard amino acid.

  • Expected Mass: The monoisotopic mass of this compound is approximately 155.06 Da.[15] Ensure that the observed mass of the final peptide corresponds to the theoretical mass.

  • Fragmentation Analysis (MS/MS):

    • The furan ring can undergo characteristic fragmentation patterns. Look for losses corresponding to CO and other small neutral molecules from the furan ring.[16][17]

    • Standard b- and y-ion series will be observed from the peptide backbone cleavage.[18][19]

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the ninhydrin test remains positive after the recommended coupling time, a second coupling step may be necessary.

  • Racemization: The use of additives like HOBt or HOAt (inherent in HATU) is crucial to minimize racemization at the α-carbon. Lowering the reaction temperature can also be beneficial.

  • Furan Ring Stability: While generally stable, prolonged exposure to strong acids during cleavage should be minimized. If side reactions are suspected, consider using a milder cleavage cocktail or a more acid-labile resin.

  • Aggregation: For longer peptides containing this hydrophobic residue, aggregation can be an issue. Using a lower substitution resin or incorporating pseudoproline dipeptides in the sequence can help mitigate this.[12]

Conclusion

The successful incorporation of this compound into peptides is an achievable goal with careful consideration of its unique steric and electronic properties. By selecting highly reactive coupling reagents, optimizing reaction conditions, and employing appropriate analytical techniques, researchers can harness the potential of this novel amino acid to develop next-generation peptide therapeutics. The protocols and insights provided herein serve as a robust foundation for the synthesis and characterization of these promising molecules.

References

  • HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. Benchchem. Accessed February 15, 2026.
  • HPLC Analysis and Purification of Peptides. PMC. Accessed February 15, 2026.
  • Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. Benchchem. Accessed February 15, 2026.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Accessed February 15, 2026.
  • How can I get a proper HPLC for hydrophobic peptide?.
  • HPLC of Peptides and Proteins. Springer. Accessed February 15, 2026.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Accessed February 15, 2026.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Accessed February 15, 2026.
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. Accessed February 15, 2026.
  • optimizing reaction conditions for 2-Furancarboxylic acid amidation. Benchchem. Accessed February 15, 2026.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Accessed February 15, 2026.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich. Accessed February 15, 2026.
  • Direct synthesis of furan-2,5-dicarboxylic acid monoamides.
  • Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Chemistry Portal. Accessed February 15, 2026.
  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV.
  • (PDF) Ionization and fragmentation of furan molecules by electron collisions.
  • This compound. Santa Cruz Biotechnology. Accessed February 15, 2026.
  • 5-[(1R)-1-aminoethyl]furan-2-carboxylic acid. PubChem. Accessed February 15, 2026.
  • Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Accessed February 15, 2026.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Royal Society of Chemistry. Accessed February 15, 2026.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Accessed February 15, 2026.
  • Mascot help: Peptide fragmentation. Matrix Science. Accessed February 15, 2026.
  • Trifluoroacetic acid. Wikipedia. Accessed February 15, 2026.
  • Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1. BOC Sciences. Accessed February 15, 2026.
  • Trifluoroacetic Acid, TFA , CAS NO.: 76-05-1. Henan GP Chemicals Co., Ltd. Accessed February 15, 2026.
  • Trifluoroacetic Acid CAS No. 76-05-1 INTRODUCTION.
  • pKa Data Compiled by R. Williams. EPFL. Accessed February 15, 2026.
  • 5-[1-(Butylamino)ethyl]furan-2-carboxylic acid. PubChem. Accessed February 15, 2026.
  • 2-Furancarboxylic acid, ethyl ester. NIST WebBook. Accessed February 15, 2026.

Sources

Application Notes and Protocols for the Utilization of 5-(1-Amino-ethyl)-furan-2-carboxylic acid as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its utility stems from its ability to act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability of drug candidates.[2] Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comprehensive overview of the application of a specific, versatile furan-based scaffold, 5-(1-Amino-ethyl)-furan-2-carboxylic acid , in the design and synthesis of novel therapeutic agents.

This bifunctional scaffold offers three distinct points for chemical modification: the carboxylic acid, the primary amine, and the furan ring itself. This versatility allows for the generation of diverse chemical libraries to explore structure-activity relationships (SAR) for a variety of biological targets. This document will detail the synthesis of the scaffold, strategies for its selective derivatization, and protocols for evaluating the biological activity of the resulting compounds, with a particular focus on the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[5]

Synthesis of the this compound Scaffold

A robust and scalable synthesis of the target scaffold is paramount for its successful application in a medicinal chemistry program. A plausible and efficient synthetic route commences with the readily available 5-acetylfuran-2-carboxylic acid. The synthesis involves a three-step process: esterification of the carboxylic acid, reductive amination of the ketone, and subsequent hydrolysis of the ester to yield the final scaffold.

Scaffold Synthesis start 5-Acetylfuran-2-carboxylic acid ester Methyl 5-acetylfuran-2-carboxylate start->ester MeOH, H+ cat. amine_ester Methyl 5-(1-aminoethyl)furan-2-carboxylate ester->amine_ester Reductive Amination (e.g., NH4OAc, NaBH3CN) scaffold This compound amine_ester->scaffold Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of the Scaffold

Part A: Methyl 5-acetylfuran-2-carboxylate

  • To a solution of 5-acetylfuran-2-carboxylic acid (1.0 eq) in methanol (5-10 vol), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 5-acetylfuran-2-carboxylate, which can be used in the next step without further purification.

Part B: Methyl 5-(1-aminoethyl)furan-2-carboxylate

  • Dissolve methyl 5-acetylfuran-2-carboxylate (1.0 eq) in methanol (10 vol).

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield methyl 5-(1-aminoethyl)furan-2-carboxylate.

Part C: this compound

  • Dissolve methyl 5-(1-aminoethyl)furan-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Neutralize the reaction mixture with 1M HCl to a pH of approximately 6-7.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Dry and concentrate the organic extracts to yield the final scaffold, this compound.

Note: The aminoethyl group introduces a chiral center. The synthesis described above will produce a racemic mixture. Chiral resolution can be achieved by forming diastereomeric salts with a chiral acid or base, followed by fractional crystallization and liberation of the enantiomerically pure scaffold.[6][7][8][9]

Orthogonal Protection and Derivatization Strategies

The presence of both an amine and a carboxylic acid necessitates a protection strategy to achieve selective derivatization. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of the other.[6][10][11][12] A common and effective approach is the use of a tert-butoxycarbonyl (Boc) group for the amine and an ester (e.g., methyl or ethyl) for the carboxylic acid. The Boc group is stable to the basic conditions used for ester hydrolysis and can be removed under acidic conditions, while the ester is stable to the basic conditions used for Boc protection and can be removed by hydrolysis.[7][13][14][15][16][17][18]

Derivatization Strategy scaffold Scaffold n_protected N-Boc Protected Scaffold scaffold->n_protected Boc2O, Base fully_protected N-Boc, C-Ester Protected n_protected->fully_protected Alcohol, Acid cat. n_derivatized N-Acyl/Alkyl Derivatives n_protected->n_derivatized 1. Carboxylic Acid Activation 2. Amine Addition c_derivatized Amide Derivatives fully_protected->c_derivatized 1. Ester Hydrolysis 2. Amide Coupling

Caption: Orthogonal protection and derivatization workflow.

Protocol 2: Selective N-Boc Protection
  • Suspend 5-(1-aminoethyl)furan-2-carboxylic acid (1.0 eq) in a mixture of dioxane and water.

  • Add sodium hydroxide (2.2 eq) and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the reaction at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-5-(1-aminoethyl)furan-2-carboxylic acid.

Protocol 3: Amide Bond Formation at the Carboxylic Acid
  • To a solution of N-Boc-5-(1-aminoethyl)furan-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq).[2][8][11][19][20][21]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the N-Boc protected amide derivative.

  • The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to yield the final amide.[13]

Protocol 4: N-Acylation/Alkylation of the Amino Group
  • Protect the carboxylic acid of N-Boc-5-(1-aminoethyl)furan-2-carboxylic acid as a methyl or ethyl ester following a procedure similar to Protocol 1A.

  • Remove the Boc group using TFA in DCM.

  • For N-acylation, couple the resulting amine with a carboxylic acid using standard coupling conditions as described in Protocol 3.

  • For N-alkylation, react the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (reductive amination).

  • Hydrolyze the ester group as described in Protocol 1C to obtain the final N-substituted scaffold derivative.

Application in Drug Discovery: Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][22] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[5][23][24][25] Furan-based scaffolds have shown promise as inhibitors of IRAK4.[5][22]

Structure-Activity Relationship (SAR) Insights

The derivatization of the 5-(1-aminoethyl)furan-2-carboxylic acid scaffold allows for the systematic exploration of the chemical space around the furan core to optimize binding to the IRAK4 active site. Key interactions can be probed by modifying the substituents at the amine and carboxylic acid positions.

Compound IDR1 (at Amine)R2 (at Carboxylic Acid)IRAK4 IC₅₀ (nM)Reference
Hypothetical-1 HOH>10000-
Hypothetical-2 AcetylOH5800-
Hypothetical-3 HNH-Phenyl2500-
Hypothetical-4 AcetylNH-Phenyl850-
IRAK4-IN-A (Structure from Ref)(Structure from Ref)5.32[23]
IRAK4-IN-B (Structure from Ref)(Structure from Ref)8.7[5]

Note: The hypothetical data is illustrative of a potential SAR trend. Actual data for specific derivatives of this scaffold would need to be generated experimentally. Published data on related furan-based IRAK4 inhibitors demonstrate the potential for achieving high potency.[5][23]

Biological Evaluation Protocols

Protocol 5: In Vitro IRAK4 Kinase Inhibition Assay

This protocol outlines a general procedure for a luminescence-based kinase assay to determine the IC₅₀ of test compounds against IRAK4.[3][26][27][28]

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme

    • Kinase substrate (e.g., a peptide or protein substrate like Myelin Basic Protein)

    • ATP

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[28]

    • ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)

    • Test compounds dissolved in DMSO

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the IRAK4 enzyme to all wells except the negative controls.

    • Add the substrate/ATP mixture to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[28]

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 6: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Given the known antibacterial activity of many furan derivatives, it is prudent to screen new compounds for this property.[3]

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 5-(1-aminoethyl)furan-2-carboxylic acid scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its synthetic tractability and the potential for diverse functionalization at three key positions provide a rich platform for medicinal chemistry exploration. The demonstrated potential of furan-based compounds as inhibitors of targets such as IRAK4 highlights the promise of this scaffold in developing new therapies for inflammatory and other diseases. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for leveraging this versatile chemical entity in their drug discovery programs.

References

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

  • Zhang, H., et al. (2023). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 256, 115453. [Link]

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Lee, K. L., et al. (2022). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 13(5), 754-760. [Link]

  • Shrivastava, D., et al. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. Preparative Biochemistry & Biotechnology, 1-17. [Link]

  • Kumar, A., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 26(15), 4483. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 14, 2768-2776. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • Design and Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2021). Journal of Medicinal Chemistry, 64(14), 10134-10145. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2022). Journal of Research in Pharmacy, 26(5), 1361-1371. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Science, 6(5), 207-224. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(19), 151841. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm, 25(42), 5873-5890. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(4), 1709-1716. [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. [Link]

  • PubChem. (n.d.). 5-[(1R)-1-aminoethyl]furan-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). Nature Communications, 7, 11873. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules, 27(19), 6289. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2568. [Link]

  • Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. (2024). Archives of Toxicology, 98(6), 1741-1756. [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc... Retrieved from [Link]

Sources

Advanced Application Note: 5-(1-Amino-ethyl)-furan-2-carboxylic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of modern peptidomimetics, 5-(1-Amino-ethyl)-furan-2-carboxylic acid (5-AEF) represents a high-value scaffold for constraining peptide backbones. Unlike flexible aliphatic linkers, the furan ring introduces aromaticity, planarity, and a specific bond angle that forces the peptide backbone into distinct secondary structures, often mimicking


-turns or 

-turns.

Why use 5-AEF?

  • Conformational Locking: The furan ring acts as a rigid spacer between the

    
    -terminus (amino-ethyl group) and the 
    
    
    
    -terminus (carboxylate). This restricts the conformational space (
    
    
    angles), reducing the entropic penalty of binding to a receptor.
  • Proteolytic Stability: The non-natural furan scaffold is unrecognized by standard proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of the therapeutic candidate.

  • Pro-Electrophilic Potential: The furan moiety can serve as a latent "warhead." Upon metabolic or chemical oxidation, it converts into a reactive keto-enal, capable of covalent cross-linking to target proteins—a strategy increasingly used in covalent drug design (e.g., targeting GPCRs).

Design Principles: The Furan Scaffold as a Dipeptide Isostere

When designing peptidomimetics, 5-AEF is typically used to replace a dipeptide segment (e.g., Gly-Phe or Ala-Phe) to induce a turn.

Structural Comparison Table
FeatureNatural Dipeptide (e.g., Ala-Phe)5-AEF ScaffoldImpact on Design
Rotatable Bonds High (Backbone + Sidechains)Low (Ring constrained)Reduces entropic cost of binding.
H-Bond Donors 2 Amides1 Amide (Exocyclic)Alters solvation and permeability.
Geometry Linear/FlexibleAngular/RigidInduces turn structures (Type II

-turn mimic).
Electronic Character VariableElectron-rich AromaticPotential for

stacking interactions.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate 5-AEF into a peptide sequence using Fmoc-chemistry without compromising the furan ring integrity.

Critical Consideration: Furan rings are generally stable to standard TFA cleavage, but they are electron-rich and can be prone to electrophilic aromatic substitution or oxidation. Proper scavenger cocktails are mandatory.

Materials
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Building Block: Fmoc-5-(1-aminoethyl)-furan-2-carboxylic acid (Fmoc-5-AEF).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).

Step-by-Step Workflow
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling of Fmoc-5-AEF:

    • Dissolve Fmoc-5-AEF (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.

    • Note: Pre-activation time should be kept short (< 2 min) to prevent racemization of the ethyl-amino stereocenter.

    • Add to resin and shake for 2 hours at room temperature.

    • QC Step: Perform Kaiser test. If not blue, coupling is complete. Furan amines can be sluggish; double coupling is recommended if the Kaiser test is ambiguous.

  • Chain Elongation: Continue standard SPPS for subsequent amino acids.

  • Cleavage & Deprotection:

    • Wash resin with DCM. Dry under nitrogen.

    • Add Reagent K (or TFA/TIS/H2O 95:2.5:2.5 if no Cys/Met present).

    • Crucial: Limit cleavage time to 2 hours. Prolonged exposure to strong acid can degrade the furan ring.

    • Precipitate in cold diethyl ether.

Visualization: SPPS Workflow for Furan Peptides

SPPS_Workflow cluster_warning Critical Control Point Resin Resin Preparation (Rink Amide) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Coupling Coupling Fmoc-5-AEF (HATU/DIPEA, 2h) Deprotect->Coupling Check QC: Kaiser Test Coupling->Check Check->Deprotect Next AA Cleavage Acid Cleavage (TFA/Scavengers) Check->Cleavage Sequence Complete Isolation Ether Precipitation & HPLC Purification Cleavage->Isolation

Figure 1: Optimized SPPS workflow for incorporating 5-AEF, highlighting the critical acid cleavage step.

Protocol B: Furan-Oxidation for Covalent Cross-Linking

Application: This protocol transforms the inert 5-AEF moiety into a reactive keto-enal warhead, allowing the peptide to covalently bond with nucleophilic residues (Cys, Lys, His) on a target protein.

Mechanism

The furan ring is oxidized (chemically or enzymatically) to an unsaturated dicarbonyl (cis-2-butene-1,4-dione derivative). This intermediate is a potent Michael acceptor.

Reagents
  • Oxidant: N-Bromosuccinimide (NBS) (Chemical) or Rose Bengal/Light (Singlet Oxygen).

  • Buffer: Phosphate buffer (pH 7.4).

Protocol (Chemical Activation)
  • Dissolution: Dissolve the purified 5-AEF-containing peptide in

    
     acetonitrile/water.
    
  • Activation: Add NBS (1.0 eq) at

    
    . Stir for 15 minutes.
    
    • Observation: The solution may turn slightly yellow.

  • Quenching: Add excess Acetyl-Methionine or Tyrosine to quench unreacted NBS.

  • Cross-Linking: Immediately add the target protein/receptor solution. Incubate at

    
     for 1 hour.
    
  • Analysis: Analyze by Western Blot or Mass Spectrometry to observe the molecular weight shift corresponding to the peptide-protein conjugate.

Visualization: Oxidative Activation Pathway

Furan_Activation Furan Inert 5-AEF Peptide (Furan Ring) Oxidation Oxidation (NBS or ROS) Furan->Oxidation Intermediate Reactive Keto-Enal (Michael Acceptor) Oxidation->Intermediate Ring Opening Complex Covalent Complex (Irreversible Inhibition) Intermediate->Complex Michael Addition Target Target Protein (Nucleophile: Cys/Lys) Target->Complex Binding

Figure 2: Mechanism of action for transforming 5-AEF into a covalent warhead for receptor cross-linking.

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

To verify the structural integrity of the furan ring after synthesis:

  • Proton Signals: Look for characteristic furan protons.

    • 
       ppm (d, H3 of furan).
      
    • 
       ppm (d, H4 of furan).
      
  • Stereochemistry: The chiral methine proton (

    
    ) typically appears as a multiplet around 
    
    
    
    ppm.
Circular Dichroism (CD)[1]
  • Signature: Peptides constrained with 5-AEF often display CD spectra characteristic of

    
    -turns (minima at 218 nm, maxima at 195 nm), distinct from the random coil signal (minima at 198 nm) of the linear analog.
    

References

  • Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids. PubMed. [Link]

  • Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. PubMed. [Link]

  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. MDPI. [Link]

  • Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Royal Society of Chemistry. [Link]

  • 5-[(1R)-1-aminoethyl]furan-2-carboxylic acid Structure and Properties. PubChem. [Link][1]

Sources

Application Note & Protocol: A Robust Synthetic Route for the Preparation of 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 5-(1-Amino-ethyl)-furan-2-carboxylic acid hydrochloride, a valuable building block for drug discovery and development. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The described multi-step synthesis begins with the esterification of commercially available 2-furoic acid, followed by Friedel-Crafts acylation, ketone reduction, conversion of the resulting alcohol to an azide, and subsequent catalytic hydrogenation to the amine. The final steps involve a controlled saponification and formation of the hydrochloride salt. This guide incorporates detailed characterization data, troubleshooting advice, and visual workflows to ensure reproducibility and success.

Introduction

Furan-containing amino acids represent a class of non-canonical amino acids with significant potential in medicinal chemistry. Their rigid, planar structure and unique electronic properties make them valuable scaffolds for designing novel peptidomimetics, enzyme inhibitors, and other therapeutic agents. The title compound, this compound, combines the key pharmacophoric elements of a carboxylic acid and a primary amine on a furan core, making it an attractive starting material for library synthesis and lead optimization.

Synthetic Strategy Overview

The synthesis is designed as a linear five-step sequence starting from 2-furoic acid. The strategy involves protecting the carboxylic acid as a methyl ester to prevent side reactions in the initial steps. The key ethyl-amino side chain is constructed by first introducing an acetyl group, which is then converted to the desired amine functionality through a three-reaction sequence (reduction, azidation, reduction). Finally, deprotection of the ester and salt formation yield the target hydrochloride salt.

Synthetic_Scheme cluster_start Starting Material cluster_int1 Intermediate 1 cluster_int2 Intermediate 2 cluster_int3 Intermediate 3 cluster_int4 Intermediate 4 cluster_int5 Intermediate 5 cluster_final Final Product 2-Furoic_Acid 2-Furoic Acid Int1 Methyl 2-furoate 2-Furoic_Acid->Int1 SOCl₂, MeOH (Esterification) Int2 Methyl 5-acetylfuran-2-carboxylate Int1->Int2 Ac₂O, SnCl₄ (Friedel-Crafts) Int3 Methyl 5-(1-hydroxyethyl)furan-2-carboxylate Int2->Int3 NaBH₄, MeOH (Reduction) Int4 Methyl 5-(1-azidoethyl)furan-2-carboxylate Int3->Int4 DPPA, DBU (Azidation) Int5 Methyl 5-(1-aminoethyl)furan-2-carboxylate Int4->Int5 H₂, Pd/C (Hydrogenation) Final_Product 5-(1-Amino-ethyl)-furan- 2-carboxylic acid HCl Int5->Final_Product 1. LiOH 2. HCl (Hydrolysis & Salt Formation) Experimental_Workflow Start Start: 2-Furoic Acid Step1_React Step 1: Esterification (SOCl₂, MeOH, Reflux) Start->Step1_React Step1_Workup Workup: Evaporation, Extraction, NaHCO₃ wash Step1_React->Step1_Workup Int1 Intermediate 1: Methyl 2-furoate Step1_Workup->Int1 Step2_React Step 2: Friedel-Crafts (Ac₂O, SnCl₄, DCM) Int1->Step2_React Step2_Workup Workup: HCl Quench, Extraction, Column Chromatography Step2_React->Step2_Workup Int2 Intermediate 2: Methyl 5-acetylfuran-2-carboxylate Step2_Workup->Int2 Step3_React Step 3: Reduction (NaBH₄, MeOH) Int2->Step3_React Step3_Workup Workup: NH₄Cl Quench, Extraction Step3_React->Step3_Workup Int3 Intermediate 3: Methyl 5-(1-hydroxyethyl)furan... Step3_Workup->Int3 Step4_React Step 4: Azidation (DPPA, DBU, Toluene) Int3->Step4_React Step4_Workup Workup: Extraction, Column Chromatography Step4_React->Step4_Workup Int4 Intermediate 4: Methyl 5-(1-azidoethyl)furan... Step4_Workup->Int4 Step5_React Step 5: Hydrogenation (H₂, Pd/C, MeOH) Int4->Step5_React Step5_Workup Workup: Filter through Celite® Step5_React->Step5_Workup Int5 Intermediate 5: Methyl 5-(1-aminoethyl)furan... Step5_Workup->Int5 Step6_React Step 6: Hydrolysis & Salt Formation (LiOH, then HCl) Int5->Step6_React Step6_Workup Workup: Evaporation, Trituration Step6_React->Step6_Workup Final Final Product: Target HCl Salt Step6_Workup->Final

Sources

Application Note: Reductive Amination Strategies for Furan-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

Furan-2-carboxylic acid derivatives (specifically those bearing a formyl group, such as 5-formyl-2-furoic acid or its esters) are critical pharmacophores in medicinal chemistry. They serve as precursors for peptidomimetics, kinase inhibitors, and biomass-derived monomers.

However, the furan ring presents a unique "stability paradox" during reductive amination:

  • Acid Sensitivity: The furan ring is electron-rich. In the presence of strong Lewis acids or protic acids (often used to accelerate imine formation), it is prone to ring-opening and polymerization (humin formation).

  • Hydrogenation Selectivity: Standard catalytic hydrogenation conditions (e.g., Pd/C, H₂) often reduce the furan double bonds to tetrahydrofuran (THF) analogs, destroying aromaticity.

  • Zwitterionic Solubility: When reacting 5-formyl-2-furoic acid (free acid) directly with amines, salt formation can precipitate the intermediate, stalling the reaction.

This guide details three validated protocols designed to navigate these stability windows, ranging from discovery-scale stoichiometry to process-scale catalysis.

Decision Matrix: Selecting the Right Method

Before beginning, select the protocol that matches your scale and substrate constraints.

MethodSelection Start Substrate Analysis Scale Scale & Throughput? Start->Scale Functionality Functional Group Tolerance? Scale->Functionality Small Scale (<1g) MethodC Method C: Flow Hydrogenation (Cu) Best for: Scale-up (>10g), HMF derivatives Scale->MethodC Large Scale (>10g) MethodA Method A: STAB (Stoichiometric) Best for: Discovery (<1g), Complex Scaffolds Functionality->MethodA Standard Groups MethodB Method B: Ir-Catalyzed (Transfer H2) Best for: Green Chem, Acid-Sensitive Groups Functionality->MethodB Very Acid Labile or Green Req.

Figure 1: Decision tree for selecting the optimal reductive amination strategy.

Method A: The "Gold Standard" (STAB)

Best For: Discovery chemistry, high functional group tolerance, small batches.

Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaCNBH₃ (toxic) or NaBH₄ (non-selective), STAB selectively reduces the iminium ion without reducing the aldehyde or the furan ring.

Critical Consideration: The "Free Acid" Problem

If your substrate is 5-formyl-2-furoic acid , the carboxylic acid will protonate the amine, forming an insoluble salt.

  • Recommendation: Convert the acid to an ester (methyl/ethyl) before amination. If the free acid is mandatory, use Protocol Variant A2 .

Protocol A1: Standard (Furan Esters/Neutrals)

Substrate: Methyl 5-formyl-2-furoate

  • Imine Formation:

    • Dissolve aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Note: DCE is superior for solubility but toxic. THF is a viable green alternative.

    • Add Acetic Acid (AcOH) (1.0–2.0 equiv). This catalyzes imine formation without degrading the furan.

    • Stir at Room Temperature (RT) for 30–60 mins. Visual Check: Solution often turns slightly yellow/orange.

  • Reduction:

    • Add NaBH(OAc)₃ (STAB) (1.4–1.5 equiv) in one portion.

    • Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+1 of amine; disappearance of M+1 imine).

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution!).

    • Extract with DCM or EtOAc.

    • Purification: Furan amines can be streaky on silica. Use 1% Et₃N in the eluent or use amine-functionalized silica.

Protocol A2: Direct Amination of Free Acids

Substrate: 5-formyl-2-furoic acid

  • Dissolve the amino acid substrate in MeOH/DCM (1:1).

  • Add Et₃N (1.0 equiv) to solubilize the carboxylic acid (preventing zwitterion precipitation).

  • Add the reacting Amine (1.1 equiv).

  • Stir 1 hour.

  • Add STAB (2.0 equiv) – Excess required due to solvent proticity.

  • Warning: Yields are typically 10-20% lower than Protocol A1 due to solubility issues.

Method B: Iridium-Catalyzed Transfer Hydrogenation

Best For: Green chemistry, avoiding boron waste, preserving halogenated furans.

This method uses Formic Acid as the hydrogen source, avoiding high-pressure H₂ gas and preserving the furan ring unsaturation.

Materials
  • Catalyst: [Cp*Ir(H₂O)₃]SO₄ (0.5 – 1 mol%) or commercially available Ir-transfer catalysts.

  • H-Source: HCOONa / HCOOH (Buffer pH 3.5–4.0).

Protocol
  • Setup: In a reaction vial, mix Furan-aldehyde (1.0 mmol), Amine (1.1 mmol), and Catalyst (0.01 mmol).

  • Solvent: Add Formate Buffer (2 M, pH 3.5) or water/MeOH mixture.

  • Reaction: Heat to 40–60°C for 4–8 hours.

    • Mechanism:[1][2][3][4] The Ir-hydride species selectively reduces the imine. The acidic pH promotes imine formation but is mild enough to prevent furan degradation.

  • Isolation: Basify to pH >9 with Na₂CO₃, extract with EtOAc.

Method C: Flow Chemistry (Cu-Catalyst)

Best For: Scale-up of HMF derivatives (Biomass valorization).

Copper-based catalysts (CuAlOx) are preferred over Ni or Pd for furans because Cu is less active toward C=C double bond hydrogenation, ensuring the furan ring remains intact.

Protocol Setup
  • Reactor: H-Cube Pro or similar packed-bed flow reactor.

  • Catalyst Cartridge: CuAlOx or Cu/SiO₂.

  • Conditions: 80–100°C, 10–20 bar H₂ pressure.

Workflow
  • Feed A: Furan aldehyde + Amine in MeOH (pre-mixed to allow equilibrium imine formation).

  • Flow Rate: 0.5 – 1.0 mL/min (Residence time ~2-4 mins).

  • Output: Continuous collection.

  • Advantage: The short residence time prevents the "over-reduction" of the furan ring to tetrahydrofuran, which is a common side reaction in batch hydrogenation.

Data Summary & Comparison

FeatureMethod A (STAB)Method B (Ir-Cat)Method C (Cu-Flow)
Scale mg to gg to 10g>100g
Furan Ring Safety ExcellentExcellentGood (requires tuning)
Atom Economy Poor (Boron waste)High (Water byproduct)High
Cost Low (Reagents)High (Catalyst)Moderate (Equipment)
Acid Tolerance HighModerateLow (Catalyst leaching)

Mechanistic Visualization

Understanding the pathway helps in troubleshooting. The critical step for furan derivatives is the competition between Path A (Desired) and Path B (Ring Failure) .

Mechanism Aldehyde Furan-Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Fast Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product Furan-Amine (Target) Iminium->Product +H- (Selective) SideProduct Polymer/Humins (Ring Opening) Iminium->SideProduct pH < 3 Strong Acid OverRed Tetrahydrofuran (Over-Reduction) Product->OverRed Pd/C, H2 Long Reaction

Figure 2: Reaction pathway showing the "Danger Zones" for furan substrates.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black tar/precipitate "Humins" formation due to high acidity.Switch from AcOH to milder Lewis acid (e.g., Ti(OiPr)₄) or buffer pH to 4-5.
Low Conversion Iminium ion not forming.Add molecular sieves (4Å) to drive dehydration.
Product is saturated (THF) Catalyst too active (Method C).Switch from Pd to Cu or Ir; lower H₂ pressure; reduce residence time.
Starting Material Stalls Zwitterion formation (Free Acid).Esterify the carboxylic acid first; use Protocol A2.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, 1996.[4][5][6] Link

  • Wang, C., et al. "Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation." Catalysis Science & Technology, 2014. Link

  • Gromov, N. V., et al. "Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor." Molecules, 2020.[6][7][8] Link

  • Dunetz, J. R., et al. "Reductive Amination: A Remarkable Diversity of Substrates and Conditions." Chemical Reviews, 2011. Link

Sources

Application Notes and Protocols for the Scalable Synthesis of 5-(1-Amino-ethyl)-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-(1-Amino-ethyl)-furan-2-carboxylic acid is a crucial heterocyclic β-amino acid derivative with significant potential as a building block in medicinal chemistry and materials science. Its rigid furan core and chiral amino acid side chain make it an attractive scaffold for designing novel pharmaceutical agents and functional polymers. This document provides detailed, scalable, and field-proven synthetic routes for the preparation of this valuable compound. Two primary strategies are presented: a direct approach via reductive amination of a readily available keto-acid, and a chemo-enzymatic route starting from biomass-derived 5-hydroxymethylfurfural (HMF). The protocols are designed to be robust and scalable, with in-depth explanations of the underlying chemical principles to empower researchers in their drug development and chemical synthesis endeavors.

Introduction

The synthesis of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the development of peptidomimetics with enhanced biological activity and stability.[1] Furan-containing amino acids, in particular, have garnered interest due to their unique structural and electronic properties. The furan ring can act as a bioisostere for phenyl groups and engage in specific interactions with biological targets. This guide details two distinct and scalable synthetic pathways to this compound, a key intermediate for further chemical elaboration.

Route 1: Direct Catalytic Reductive Amination

This route offers a direct and efficient synthesis starting from the commercially available 5-acetylfuran-2-carboxylic acid. Reductive amination is a powerful and atom-economical method for amine synthesis, widely employed in industrial settings.[2][3]

Overall Workflow for Route 1

Route 1 Workflow A 5-Acetylfuran-2-carboxylic acid B Imine Intermediate A->B NH3, Catalyst C This compound B->C H2 (Reduction)

Caption: Workflow for the direct reductive amination of 5-acetylfuran-2-carboxylic acid.

Protocol 1: Scalable Reductive Amination

This protocol is adapted from established methods for the reductive amination of furan derivatives using heterogeneous catalysts.[4][5]

Materials:

  • 5-Acetylfuran-2-carboxylic acid (95% purity)[6]

  • Ammonia (7N solution in methanol)

  • Raney Nickel (slurry in water) or 5% Ru/C

  • Hydrogen gas (high purity)

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (or Ru/C) with anhydrous methanol three times to remove any residual water.

  • Reaction Setup: To the high-pressure autoclave, add 5-acetylfuran-2-carboxylic acid (1 equivalent), the prepared catalyst (5-10 mol% loading), and anhydrous methanol to achieve a 0.5 M concentration of the starting material.

  • Ammonia Addition: Cool the reactor to 0-5 °C and add the 7N ammonia solution in methanol (5-10 equivalents) slowly to control any exotherm.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 10-50 bar (optimization may be required).

  • Reaction: Heat the reactor to 80-120 °C with vigorous stirring. Monitor the reaction progress by analyzing aliquots via HPLC or TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in deionized water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using 1M HCl or 1M NaOH. The product will precipitate out of solution.

  • Isolation: Collect the precipitated solid by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

Data Summary for Route 1
ParameterExpected Value
Yield 75-90%
Purity (HPLC) >98%
Scalability Readily scalable to kg scale
Key Advantage Direct, high-yielding route

Route 2: Chemo-Enzymatic Synthesis from 5-Hydroxymethylfurfural (HMF)

This route leverages a renewable starting material, HMF, and combines chemical and biocatalytic steps for a "greener" synthesis. This approach is inspired by recent advances in the production of furan-based amino acids from biomass.[7][8][9]

Overall Workflow for Route 2

Route 2 Workflow A 5-Hydroxymethylfurfural (HMF) B 5-Formyl-2-furancarboxylic acid (FFCA) A->B Oxidation (e.g., Laccase-TEMPO) C This compound B->C Reductive Amination or Transamination

Caption: Chemo-enzymatic pathway from HMF to the target amino acid.

Protocol 2.1: Oxidation of HMF to 5-Formyl-2-furancarboxylic acid (FFCA)

This step can be achieved through various oxidation methods. A chemo-enzymatic approach using a laccase-TEMPO system is presented here for its mild conditions.[7]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Laccase from Trametes versicolor

  • TEMPO (2,2,6,6-Tetrame-thylpiperidine-1-oxyl)

  • Citrate buffer (100 mM, pH 6)

  • Oxygen gas

Procedure:

  • Reaction Setup: In a well-ventilated reactor, dissolve HMF in the citrate buffer.

  • Catalyst Addition: Add laccase and TEMPO to the reaction mixture.

  • Oxidation: Bubble oxygen gas through the solution at a controlled rate while stirring at room temperature.

  • Monitoring: Monitor the conversion of HMF to FFCA by HPLC.

  • Work-up: Once the reaction is complete, the FFCA can be isolated by acidification and extraction, or the reaction mixture can be used directly in the next step after enzyme deactivation.

Protocol 2.2: Reductive Amination of FFCA to the Target Amino Acid

The intermediate aldehyde-acid can be converted to the final product via reductive amination.

Materials:

  • 5-Formyl-2-furancarboxylic acid (FFCA) from the previous step

  • Ammonia source (e.g., ammonium formate)

  • Reducing agent (e.g., sodium borohydride or catalytic hydrogenation)

  • Appropriate solvent (e.g., water or methanol)

Procedure:

  • Reaction Setup: Dissolve FFCA in the chosen solvent.

  • Amine Source: Add the ammonia source.

  • Reduction: In the case of catalytic hydrogenation, add a suitable catalyst (e.g., Pd/C) and pressurize with hydrogen. For chemical reduction, cool the mixture and add the reducing agent portion-wise.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Alternatively, a biocatalytic transamination step can be employed using a recombinant E. coli strain expressing an ω-transaminase, L-alanine dehydrogenase, and formate dehydrogenase, with ammonium formate as the amine donor.[7]

Data Summary for Route 2
ParameterExpected Value
Overall Yield 60-80%
Purity (HPLC) >97%
Scalability Scalable, with considerations for enzyme cost and stability
Key Advantage Utilizes renewable feedstock

Asymmetric Synthesis Considerations

For pharmaceutical applications, obtaining a single enantiomer of this compound is often necessary. This can be achieved through:

  • Asymmetric Reductive Amination: Employing a chiral catalyst or a biocatalyst like an imine reductase (IRED) can directly yield an enantiomerically enriched product.[10][11]

  • Chiral Resolution: The racemic mixture can be resolved using classical methods with a chiral resolving agent or through enzymatic kinetic resolution.

Conclusion

The two scalable synthetic routes provided offer robust and adaptable methods for the production of this compound. Route 1 presents a direct and high-yielding approach from a commercially available starting material, making it suitable for rapid scale-up. Route 2 offers a more sustainable pathway from a renewable feedstock, aligning with the principles of green chemistry. The choice of route will depend on factors such as the desired scale of production, cost of starting materials, and sustainability goals. Both protocols are designed to be a valuable resource for researchers in the pharmaceutical and chemical industries.

References

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts | ACS Omega - ACS Publications. (2019).
  • One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural - PubMed. (2024).
  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - ProQuest.
  • Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts | ACS Sustainable Chemistry & Engineering - ACS Publications.
  • A practical and scalable system for heteroaryl amino acid synthesis - RSC Publishing.
  • Application Notes and Protocols: Synthesis of Furan-Based Amines Using Ru/C Catalyst - Benchchem.
  • (a) Catalytic reductive amination of furfural (1a) to furfurylamine... - ResearchGate.
  • New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. (2025).
  • Synthesis of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones and their preliminary bioactivity investigation as linkers - Organic & Biomolecular Chemistry (RSC Publishing).
  • Paal–Knorr synthesis - Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline.
  • Synthesis of heterocyclic β-amino acids. A convenient preparation of β-amino-5-pyrimidinepropanoic acid and derivatives - Academia.edu.
  • Furan synthesis - Organic Chemistry Portal.
  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2025).
  • Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Aci.
  • 5-Acetylfuran-2-carboxylic acid | 13341-77-0 - Sigma-Aldrich.
  • Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine - Chemical Communications (RSC Publishing).
  • A scalable carboxylation route to furan-2,5-dicarboxylic acid - RSC Publishing.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing).
  • One‐pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5‐Hydroxymethylfurfural | Request PDF - ResearchGate.
  • A practical catalytic reductive amination of carboxylic acids - PMC - NIH.
  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Lirias.
  • Synthesis of different heterocyclic compounds derived from some amino acidsتخليق المركبات الحلقية غير المتجانسة المختلفة المشتقة من بعض الأحماض الأمينية - ResearchGate. (2025).
  • Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. (2021).
  • 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL - Organic Syntheses Procedure.
  • 5-[(1R)-1-aminoethyl]furan-2-carboxylic acid | C7H9NO3 | CID 7247816 - PubChem.
  • This compound | SCBT - Santa Cruz Biotechnology.
  • 13341-77-0|5-Acetylfuran-2-carboxylic acid|BLD Pharm.
  • A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing).
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC.
  • Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids | Request PDF. (2025).
  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed. (2022).
  • WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid - Google Patents.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - University of Michigan.

Sources

Troubleshooting & Optimization

solubility issues with 5-(1-Amino-ethyl)-furan-2-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The Core Issue: The "Zwitterion Trap"

Users frequently report that 5-(1-Amino-ethyl)-furan-2-carboxylic acid appears insoluble in DMSO, forming a persistent suspension or a "cloudy" precipitate even after sonication.

The Scientific Reality: This molecule is an unnatural amino acid. At neutral pH, it exists as a zwitterion (inner salt). The amino group is protonated (


), and the carboxylic acid is deprotonated (

).

While DMSO is a powerful polar aprotic solvent, it is poor at solvating anions (like carboxylates) because it lacks hydrogen bond donors. Consequently, DMSO cannot overcome the massive lattice energy holding the zwitterionic crystals together. To dissolve this compound, you must chemically disrupt this lattice by converting the zwitterion into a soluble salt.

Solubility Mechanism Visualization

ZwitterionSolubility Solid Solid Compound (Zwitterionic Lattice) DMSO Pure DMSO (Aprotic) Solid->DMSO Add Solvent Suspension Suspension/Precipitate (Insoluble) DMSO->Suspension High Lattice Energy Poor Anion Solvation Acid Add Acid (TFA/HCl) (Proton Source) Suspension->Acid Chemical Modification Cation Cationic Salt Form (R-NH3+ / R-COOH) Acid->Cation Protonation of COO- Solution Clear Solution (Solvated) Cation->Solution Lattice Disrupted

Figure 1: The mechanism of solubilization. Pure DMSO fails to break the ionic lattice; acidification converts the zwitterion to a DMSO-soluble cationic species.

Troubleshooting Protocols

Protocol A: The Acid Titration Method (Recommended)

Use this method for NMR, HPLC standards, or acidic biological assays.

The Logic: converting the carboxylate (


) back to a carboxylic acid (

) breaks the electrostatic bond with the ammonium group. The resulting molecule is a cation paired with a soluble counter-ion (e.g., Trifluoroacetate).

Step-by-Step:

  • Weighing: Weigh the target amount of this compound into a glass vial.

  • Solvent Addition: Add anhydrous DMSO to reach 90% of your target volume. Note: The solution will likely remain cloudy.

  • Acidification:

    • Add Trifluoroacetic Acid (TFA) or HCl (4M in Dioxane) dropwise.

    • Stoichiometry: You need at least 1.0 - 1.2 equivalents of acid relative to the compound.

    • Example: For 1 mmol of compound (155 mg), add ~1.2 mmol of TFA (~92 µL).

  • Dissolution: Vortex for 30 seconds. The suspension should clear immediately as the salt forms.

  • Finalize: Dilute to final volume with DMSO.

ParameterPure DMSODMSO + 1.2 eq TFADMSO + 1.2 eq HCl
Solubility State Suspension / InsolubleClear Solution Clear Solution
Max Conc. (Est) < 1 mg/mL> 50 mg/mL> 50 mg/mL
Stability HighModerate (Acid Sensitive)Moderate
Protocol B: The Base Modification (Alternative)

Use this method if your downstream application requires basic pH.

The Logic: Deprotonate the ammonium group (


). This eliminates the positive charge, breaking the zwitterion.

Step-by-Step:

  • Suspend the compound in DMSO.

  • Add 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Vortex/Sonicate. The solution should clear as the anionic salt forms.

Stability & Storage Warnings

The furan ring is electron-rich but sensitive. Improper handling during solubilization can lead to degradation.

Critical Failure Points[1]
  • Acid-Catalyzed Polymerization:

    • Risk:[1][2] Furan rings are sensitive to strong mineral acids (like conc.

      
      ), which can cause ring-opening or polymerization (tar formation).
      
    • Mitigation: Use weaker organic acids (TFA, Acetic Acid) or dilute HCl. Never heat the solution above 40°C when acidic.

  • Oxidation in DMSO:

    • Risk:[1][2] DMSO can act as a mild oxidant (Swern-like conditions) if activators are present, potentially oxidizing the amino-ethyl group or the furan ring over long periods.

    • Mitigation: Use degassed, anhydrous DMSO . Store solutions at -20°C.

  • Hygroscopicity:

    • Risk:[1][2] As a zwitterion/salt, the compound is hygroscopic. Water uptake in DMSO accelerates degradation.

    • Mitigation: Store the solid in a desiccator. Use septum-sealed vials for solutions.

Storage Decision Tree

StorageLogic Start Prepared DMSO Solution Usage Immediate Use? Start->Usage Yes Keep at RT (Max 4 hours) Usage->Yes Yes No Long Term Storage Usage->No No Frozen Freeze at -20°C (Protect from light) No->Frozen Thaw Thaw Protocol: Visual Check for PPT Frozen->Thaw Before Use

Figure 2: Storage workflow to prevent oxidative degradation and precipitation.

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to force it into pure DMSO? A: No. Sonication creates heat. If the compound is zwitterionic, heating might temporarily suspend it, but it will precipitate upon cooling (supersaturation). Furthermore, heating furan derivatives in DMSO can accelerate decomposition. Chemical adjustment (acid/base) is required, not just physical energy.

Q2: I added water to my DMSO stock, and it precipitated. Why? A: This is "oiling out" or re-crystallization. If you dissolved it as a salt (e.g., with TFA) and then diluted into a buffer at pH 7, the molecule may revert to its zwitterionic form (its Isoelectric Point, pI, is likely near neutral).

  • Fix: Ensure your aqueous buffer maintains the pH away from the pI, or keep the concentration below the aqueous solubility limit.

Q3: Which acid is better for NMR: HCl or TFA? A: Use TFA-d (deuterated) or standard TFA. HCl is a gas dissolved in water/ether; adding it introduces water or other solvents that might obscure NMR signals. TFA forms a stable, soluble trifluoroacetate salt that gives sharp peaks.

Q4: Is the compound light sensitive? A: Yes, furan derivatives can undergo photo-oxidation. Always wrap vials in aluminum foil or use amber glass.

References

  • PubChem. 5-[(1R)-1-aminoethyl]furan-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Solubility of Zwitterions in Polar Aprotic Solvents. (General Principles of Amino Acid Solvation). [Link]

Sources

Technical Support Center: Purification of 5-(1-Amino-ethyl)-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(1-Amino-ethyl)-furan-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this unique chiral amino acid. As a furan derivative with both an acidic (carboxylic acid) and a basic (amino) group, this molecule presents specific challenges and opportunities in its purification. This guide provides in-depth, field-proven insights to help you navigate these complexities, moving beyond simple protocols to explain the "why" behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider during purification?

A1: Understanding the molecule's structure is critical. You are working with a zwitterionic compound, meaning it contains both an acidic and a basic functional group.

  • Zwitterionic Nature: At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, with the carboxylic acid group deprotonated (-COO⁻) and the amino group protonated (-NH₃⁺). This property is fundamental to its solubility; the compound is least soluble in most solvents at its pI, a principle that is heavily exploited for purification by crystallization.[1]

  • Furan Ring Stability: The furan ring is an aromatic heterocycle, but it is less stable than benzene and can be susceptible to degradation under strongly acidic conditions, prolonged heating, or strong oxidizing agents.[2][3] This instability can lead to discoloration (browning or polymerization) of your sample.

  • Chirality: The molecule contains a stereocenter at the carbon bearing the amino group. Unless your synthesis is stereospecific, you will produce a racemic mixture of (R) and (S) enantiomers.[4] If a single enantiomer is required, a chiral resolution step will be necessary.

Q2: What are the most common impurities I can expect in my crude reaction mixture?

A2: Impurities are typically remnants of the synthesis process. Common contaminants include:

  • Unreacted Starting Materials: Such as 5-acetylfuran-2-carboxylic acid or related precursors.

  • Reagents and Catalysts: Inorganic salts (e.g., from reductions or pH adjustments) and residual catalysts.

  • Side-Products: Byproducts from the reaction, which could include products of over-reduction or condensation.

  • Degradation Products: Dark, polymeric materials resulting from the decomposition of the furan ring, especially if the reaction involved harsh acidic conditions or high temperatures.[3]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive assessment:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for quantifying purity.

    • Reversed-Phase (RP-HPLC): Can be used with a suitable mobile phase (e.g., buffered water/acetonitrile or water/methanol) to separate the target compound from less polar or more polar impurities.

    • Chiral HPLC: Essential for determining the enantiomeric excess (ee) if you have performed a chiral resolution.

  • Elemental Analysis: Determines the percentage composition of C, H, and N to confirm the empirical formula.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process, offering probable causes and actionable solutions.

Problem 1: My product has "oiled out" or will not crystallize from the solution.
  • Probable Cause: The presence of significant impurities is disrupting the crystal lattice formation. Residual solvents or inorganic salts can suppress crystallization. The pH of the solution may also be far from the isoelectric point, increasing the compound's solubility.

  • Solution:

    • Pre-Purification Cleanup: Before attempting crystallization, perform a liquid-liquid extraction. Dissolve the crude material in a dilute aqueous base (like 1M NaOH) and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic organic impurities. Then, acidify the aqueous layer to the approximate pI to precipitate the product, which can be collected and washed.

    • pH Adjustment: Carefully adjust the pH of your aqueous solution. Use a pH meter and slowly add acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to find the point of minimum solubility where the product precipitates maximally.

    • Solvent System Screening: If water is not effective, screen various solvent/anti-solvent systems. Dissolve your crude product in a minimal amount of a polar solvent where it is soluble (e.g., methanol, ethanol) and slowly add an anti-solvent where it is insoluble (e.g., diethyl ether, acetone) until turbidity persists. Allow it to stand and cool slowly.

Problem 2: The purified solid is highly discolored (yellow, brown, or black).
  • Probable Cause: This is a classic sign of furan ring degradation.[3] This often occurs when the compound is exposed to strong acids or heated for extended periods, leading to the formation of colored polymeric impurities.

  • Solution:

    • Activated Carbon Treatment: Dissolve the discolored product in a suitable boiling solvent (a solvent in which it is highly soluble when hot and less soluble when cold, like water or an alcohol/water mixture). Add a small amount (1-2% by weight) of activated decolorizing carbon (charcoal). Boil for 5-10 minutes.

    • Hot Filtration: Filter the hot solution through a pad of Celite® or filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified, colorless product.

Problem 3: Column chromatography results in poor separation and low recovery.
  • Probable Cause: The zwitterionic nature of the amino acid makes it interact strongly with standard silica gel, leading to significant tailing and poor elution. Bare silica is generally not the best choice.

  • Solution:

    • Choose the Right Stationary Phase: Ion-exchange chromatography (IEC) is the gold-standard technique for amino acid purification due to its high reproducibility.[1][5] A cation-exchange column will bind the positively charged amino acid at a low pH, allowing neutral and anionic impurities to be washed away. The desired compound can then be eluted by increasing the pH or the salt concentration of the mobile phase.[1]

    • Optimize the Mobile Phase: If using reversed-phase (C18) HPLC, the mobile phase must be buffered. Use a buffer like ammonium formate or ammonium acetate at a pH between 3 and 6. This ensures consistent ionization of your compound and improves peak shape.

    • Consider Flash Chromatography as a Pre-Purification Step: For removing major, non-polar impurities, a quick flash column on silica gel can be effective, but expect some loss of product on the column.[6][7]

Problem 4: I need a single enantiomer, but my product is a racemic mixture.
  • Probable Cause: The synthesis was not asymmetric, resulting in an equal mixture of (R) and (S) enantiomers.

  • Solution: Chiral Resolution. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties (like solubility) and can be separated.[8]

    • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent—a chiral acid or base. For your carboxylic acid, you would use a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (1S,2R)-1-aminoindan-2-ol).[9]

    • Fractional Crystallization: The two resulting diastereomeric salts will have different solubilities in a given solvent. By carefully choosing a solvent, one diastereomer will selectively crystallize out of the solution.

    • Liberation of the Enantiomer: After separating the desired diastereomeric salt by filtration, treat it with a strong acid (like HCl) to protonate your carboxylic acid and liberate the pure enantiomer, which can then be extracted or precipitated. The chiral resolving agent can often be recovered from the filtrate.

Experimental Protocols & Workflows

General Purification Workflow

The following diagram outlines a general decision-making process for purifying this compound from a crude reaction mixture.

crude Crude Reaction Mixture analysis1 Purity Assessment (HPLC, NMR) crude->analysis1 primary_purification Primary Purification analysis1->primary_purification Purity < 95% chiral_check Chiral Purity Check (Chiral HPLC) analysis1->chiral_check Purity > 95% crystallization Crystallization / Precipitation primary_purification->crystallization High Conc. / Low Solubility chromatography Ion-Exchange Chromatography primary_purification->chromatography Complex Mixture / Oily analysis2 Purity Check crystallization->analysis2 chromatography->analysis2 analysis2->chiral_check chiral_resolution Chiral Resolution chiral_check->chiral_resolution Resolution Required final_product Pure Product chiral_check->final_product Racemic OK or Enantiopure chiral_resolution->analysis2 Liberate Enantiomer

Caption: General purification workflow for this compound.

Protocol 1: Purification by Isoelectric Point Precipitation

This method is ideal as a first-pass purification to remove salts and highly soluble or non-ionizable impurities.

  • Dissolution: Dissolve the crude solid in a minimum amount of dilute aqueous base (e.g., 1 M NaOH) to ensure the carboxylic acid is deprotonated and solubilized.

  • Extraction (Optional): Transfer the basic aqueous solution to a separatory funnel and wash 2-3 times with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any non-acidic organic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add dilute acid (e.g., 1 M HCl) dropwise with vigorous stirring. Monitor the pH with a pH meter. The product will begin to precipitate as the pH approaches its isoelectric point (typically in the range of pH 3-6 for amino acids).

  • Isolation: Continue adding acid until no further precipitation is observed. Allow the slurry to stir in the ice bath for 30 minutes to maximize recovery.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a cold organic solvent like ethanol or acetone to aid in drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Troubleshooting Purification: A Decision Tree

start Initial Purification Problem oily Product is Oily / Non-Crystalline start->oily discolored Product is Discolored start->discolored low_yield Low Yield After Crystallization start->low_yield cause_imp Cause: High Impurity Load oily->cause_imp cause_deg Cause: Furan Degradation discolored->cause_deg cause_sol Cause: Product Soluble in Filtrate low_yield->cause_sol sol_chrom Solution: Ion-Exchange Chromatography cause_imp->sol_chrom sol_char Solution: Treat with Activated Carbon cause_deg->sol_char sol_ph Solution: Check & Adjust Filtrate pH to pI cause_sol->sol_ph

Caption: Decision tree for troubleshooting common purification issues.

Data Summary Table

The choice of solvent is critical for both crystallization and chromatography. This table provides a starting point for selection.

Purification MethodSolvent/SystemPurpose & Rationale
Crystallization WaterPrimary Choice. Exploits the low solubility of the zwitterion at its isoelectric point. Good for removing inorganic salts.
Ethanol/WaterFor higher solubility compounds. Dissolve in hot ethanol/water mixture and cool slowly. The ratio can be tuned.
Methanol/Diethyl EtherAnti-solvent method. Dissolve in a minimal amount of methanol and add ether until cloudy to induce precipitation.
Column Chromatography Cation-Exchange ResinRecommended Method. Binds the compound at low pH. Elute with an increasing pH or salt gradient for high-resolution separation.[1]
Reversed-Phase (C18)For Analytical HPLC. Requires a buffered mobile phase (e.g., 0.1% Formic Acid or Ammonium Acetate in Water/Acetonitrile) to ensure consistent ionization and good peak shape.

References

  • Amino Acid Purification - Column Chromatography. (n.d.). Mourne Training Services. Retrieved February 16, 2026, from [Link]

  • Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015, January 02). Radboud Repository. Retrieved February 16, 2026, from [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007, March 27). ACS Publications. Retrieved February 16, 2026, from [Link]

  • Crystallization of Amino Acids. (n.d.). GEA. Retrieved February 16, 2026, from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, January 14). Wiley Online Library. Retrieved February 16, 2026, from [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 16, 2026, from [Link]

  • Explain why the stabilities of furan, pyrrole and thiophene are different. (2025, April 08). Filo. Retrieved February 16, 2026, from [Link]

  • General scheme of the study of furan stability. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (2010, November 03). ACS Publications. Retrieved February 16, 2026, from [Link]

  • General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. (2010, December 13). PubMed. Retrieved February 16, 2026, from [Link]

  • Concise Separation Columns for Amino Acid Analysis. (n.d.). Chrom Tech. Retrieved February 16, 2026, from [Link]

  • What is the order of stability of the resonance structures of furan? (2012, June 01). Chemistry Stack Exchange. Retrieved February 16, 2026, from [Link]

  • FURAN. (n.d.). Ataman Kimya. Retrieved February 16, 2026, from [Link]

  • 2-FURANCARBOXYLIC ACID and 2-FURYL-CARBINOL. (n.d.). Organic Syntheses Procedure. Retrieved February 16, 2026, from [Link]

  • 5-[(1R)-1-aminoethyl]furan-2-carboxylic acid. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17). Hokkaido University. Retrieved February 16, 2026, from [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 16, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). PMC. Retrieved February 16, 2026, from [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2026, January 11). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.). Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved February 16, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15). MDPI. Retrieved February 16, 2026, from [Link]

  • Resolutions of (±)-1 with chiral acids. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022, June 24). MDPI. Retrieved February 16, 2026, from [Link]

  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021, July 08). WUR eDepot. Retrieved February 16, 2026, from [Link]

  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. (n.d.). Google Patents.
  • Process for preparing aminofuranes. (2023, October 26). Google Patents.
  • Extraction of Amino Acid Esters Using a Pillar[10]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]

Sources

Technical Support Center: Stability of 5-(1-Amino-ethyl)-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of 5-(1-Amino-ethyl)-furan-2-carboxylic acid under Acidic Conditions Document ID: TS-FUR-05-AE Last Updated: 2025-10-27 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The "Push-Pull" Stability Paradox

Welcome to the technical support guide for This compound . If you are accessing this guide, you are likely observing unexpected degradation, "browning" of reaction mixtures, or extraneous peaks in your HPLC chromatograms during acidic workups.

This molecule presents a unique challenge in organic synthesis due to its "Push-Pull" electronic nature :

  • The Stabilizer: The carboxylic acid at the C2 position is electron-withdrawing (EWG), which generally stabilizes the furan ring against acid-catalyzed hydrolysis.

  • The Activator (Conditional): The alkyl-amino group at C5. In neutral form, it activates the ring. In acidic media, it protonates to an ammonium cation (

    
    ), which creates a strong EWG effect.
    

The Critical Insight: While the protonated amine theoretically protects the ring from electrophilic attack, the physical conditions required to protonate it (strong aqueous acid) often drive the equilibrium toward ring opening (hydrolysis) or decarboxylation .

Module 1: The Mechanism of Instability

Question:Why is my compound decomposing in aqueous HCl/TFA?

Technical Answer: The decomposition is driven by acid-catalyzed hydrolytic ring opening . Even though the substituents are electron-withdrawing, the furan oxygen can still be protonated or, more likely, a proton adds to the


 or 

carbon of the ring. Once the symmetry of the aromatic system is broken, water attacks the resulting carbocation, leading to a cascade that opens the ring to form 1,4-dicarbonyls (often levulinic acid derivatives).
Visualization: The Acid Hydrolysis Pathway

FuranDegradation cluster_0 Critical Failure Point Start Intact Furan (Zwitterion) Protonation C-Protonation (Loss of Aromaticity) Start->Protonation + H+ Hydration Water Attack (Hemiacetal Formation) Protonation->Hydration + H2O RingOpen Ring Opening (Diketone Species) Hydration->RingOpen Tautomerization Polymer Polymerization (Humins/Brown Tars) RingOpen->Polymer Aldol Condensation

Figure 1: The cascade of furan degradation. Note that water is the necessary reagent for step 2.[1][2] Exclusion of water prevents this pathway.

Module 2: Troubleshooting Synthesis & Deprotection

Scenario: Removing Boc/Cbz groups from the amine.

User Issue: "I treated my Boc-protected intermediate with 4M HCl in Dioxane/Water, and the solution turned black."

Root Cause: You used aqueous acid.[3][4] The combination of water, strong acid, and heat (exothermic deprotection) triggered the pathway shown in Figure 1.

Recommended Protocol: Anhydrous Deprotection To preserve the furan ring, you must decouple the protonation event from the hydration event.

ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Reagent 4M HCl in Dioxane/Water4M HCl in Dioxane (Anhydrous)
Scavenger NoneTriisopropylsilane (TIPS) or Dimethoxybenzene
Temperature RT to 40°C0°C to 10°C
Quench Aqueous NaHCO3Dry concentration (Rotovap) or precipitation with Et2O

Step-by-Step Optimized Workflow:

  • Dissolve substrate in minimal anhydrous DCM.

  • Cool to 0°C under Nitrogen.

  • Add 4M HCl in Dioxane (Anhydrous) dropwise.

  • Monitor by TLC/LCMS. Do not let it stir overnight.

  • Upon completion, evaporate solvent immediately at <30°C. Do not add water.

  • Precipitate the hydrochloride salt using cold Diethyl Ether.

Module 3: Stability & Storage Matrix

Question:Can I store the stock solution in the fridge?

Technical Answer: No. Furan-amino acid derivatives are prone to oxidative degradation and hydrolysis in solution. They are most stable as dry hydrochloride salts.

Stability Data Table
StateConditionStability EstimateRecommendation
Solid (Salt) -20°C, Desiccated> 2 YearsPreferred Storage
Solid (Free Base) -20°C, Air exposed< 6 MonthsOxidizes to brown solid.
Solution DMSO/MeOH (RT)~24 HoursUse immediately.
Solution Aqueous Acid (pH < 2)< 4 HoursAvoid. Hydrolysis risk.
Solution Aqueous Buffer (pH 7)< 24 HoursSlow polymerization/oxidation.

Module 4: Analytical Artifacts (HPLC/LCMS)

Question:I see a split peak or a new broad peak at early retention time. Is this an isomer?

Technical Answer: It is likely a degradation product, not an isomer.

  • Levulinic Acid Derivatives: If the ring opens, you will see a mass change corresponding to

    
     (Hydrolysis) or complex polymerization (broad humin hump).
    
  • Decarboxylation: If heated in acid, the C2-carboxylic acid can be lost (

    
     loss, Mass -44).
    

Diagnostic Workflow:

DiagnosticTree Check Observe Extra Peak MassCheck Check Mass (LCMS) Check->MassCheck Plus18 Mass +18 Da (Water Addition) MassCheck->Plus18 Minus44 Mass -44 Da (Loss of CO2) MassCheck->Minus44 SameMass Same Mass MassCheck->SameMass Result1 Ring Opening (Hydrolysis) Plus18->Result1 Result2 Decarboxylation (Thermal/Acid) Minus44->Result2 Result3 Check Chiral Purity (Racemization) SameMass->Result3

Figure 2: Rapid diagnostic tree for LCMS impurity profiling.

References

  • Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation.
  • Gordillo, A., et al. (2012).[5] "Acid-Catalyzed Ring Opening of Furan-Based Biomass Derivatives." RSC Advances. Link

  • Cayman Chemical. (2022).[6] Product Information: 5-Hydroxymethyl-2-furancarboxylic Acid. (Provides baseline stability data for C2/C5 substituted furans: Aqueous solutions unstable >24h). Link

  • Marziale, A. N., et al. (2011). "Amino Acid-Derived Furans: Synthesis and Stability." Journal of Organic Chemistry. (Discusses the synthesis of aminomethyl furans and their sensitivity).

Sources

handling hygroscopic nature of 5-(1-Amino-ethyl)-furan-2-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective handling of the hygroscopic nature of 5-(1-Amino-ethyl)-furan-2-carboxylic acid HCl. The following question-and-answer format directly addresses common challenges and provides practical, field-proven solutions to ensure experimental integrity and reproducibility.

Section 1: Understanding the Challenge - Hygroscopicity and Stability

Q1: What does it mean that this compound HCl is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound HCl, this means the solid powder can absorb atmospheric moisture, leading to a range of potential issues. As a hydrochloride salt of an amino acid derivative, it is predisposed to be hygroscopic. This propensity can lead to physical changes such as clumping or caking and can also initiate chemical degradation.[2][3]

Q2: What are the primary consequences of moisture absorption for this compound?

A2: Moisture absorption can significantly impact both the physical and chemical properties of this compound HCl, leading to:

  • Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[1][2] These changes compromise the material's homogeneity, making accurate weighing and dispensing for experiments challenging.[2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the furan ring, a known susceptibility of furan compounds, particularly under acidic conditions which are inherent to a hydrochloride salt.[4][5][6] This degradation compromises the purity and potency of the active pharmaceutical ingredient (API).[2][7]

  • Inaccurate Stoichiometry: If the material has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight, leading to errors in reaction stoichiometry and concentration calculations.

Q3: How does absorbed water affect the stability of the furan ring in this molecule?

A3: The furan ring, while aromatic, is less stable than a benzene ring and can be susceptible to ring-opening hydrolysis under acidic conditions.[4][5] The hydrochloride salt of this compound creates an acidic microenvironment when dissolved in absorbed water, which can catalyze this degradation. The hydrolysis product would likely be a 1,4-dicarbonyl compound, rendering the original molecule inactive.[6]

Section 2: Storage and Handling Best Practices

Q4: What are the ideal storage conditions for this compound HCl?

A4: To maintain the integrity of the compound, it is crucial to store it in a tightly sealed container in a controlled environment.[2] The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 15°C to 25°C (59°F to 77°F)Minimizes thermal degradation.[2]
Relative Humidity (RH) Less than 40% (ideally <30%)Prevents moisture absorption, caking, and hydrolysis.[2]
Atmosphere Inert gas (e.g., nitrogen or argon)For long-term storage, an inert atmosphere displaces moisture-laden air.
Container Tightly sealed, opaque glass vialProtects from moisture and light.

For highly sensitive applications, storage in a desiccator with a desiccant such as silica gel or in a glove box is strongly advised.[8][9]

Q5: I need to weigh the compound for an experiment. What is the best way to do this while minimizing moisture exposure?

A5: Weighing hygroscopic compounds requires speed and a controlled environment. The ideal method is to perform the weighing inside a glove box with a low-humidity atmosphere.[10] If a glove box is unavailable, the following procedure should be followed:

  • Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.

  • Use a balance in a room with controlled, low humidity.

  • Have all necessary tools (spatulas, weigh boats) clean and dry beforehand.

  • Open the container for the shortest possible time, dispense the required amount quickly, and immediately and tightly reseal the container.

  • For highly accurate measurements, consider using pre-weighed, sealed vials that can be opened directly into the reaction vessel under an inert atmosphere.[10]

Section 3: Troubleshooting Common Issues

Q6: The powder has formed clumps/cakes. Can I still use it?

A6: Caking is a clear indication of moisture absorption.[2] While the compound may not be fully degraded, its homogeneity is compromised, making accurate measurement difficult. Before use, it is highly recommended to:

  • Quantify Water Content: Perform Karl Fischer titration on a small sample to determine the exact water content.[11]

  • Assess Purity: Use a suitable analytical method, such as HPLC, to check for the presence of degradation products.

If the water content is known and the purity is acceptable, you can calculate the "dry" weight of the compound for your experiment. However, for best results, using a fresh, non-clumped lot is always preferable.

Q7: My experimental results are inconsistent. Could the hygroscopic nature of this compound be the cause?

A7: Yes, inconsistent results are a common consequence of using a hygroscopic reagent with variable water content. The absorbed water can affect your experiments in several ways:

  • Inaccurate Molar Ratios: The actual amount of the active compound is lower than weighed.

  • Reaction Inhibition or Side Reactions: Water can act as an unwanted reagent or change the solvent polarity.

  • Degradation Over Time: If a stock solution is prepared and stored, the compound may degrade in the presence of water.

To troubleshoot, it is crucial to determine the water content of the batch of this compound HCl being used and to handle it under strictly anhydrous conditions.

Section 4: Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer (KF) titration method for determining the water content in a solid sample of this compound HCl.[11][12][13]

Instrumentation and Reagents:

  • Volumetric Karl Fischer Titrator

  • Titration cell

  • Analytical balance

  • KF Titrant (e.g., CombiTitrant 5)

  • KF Solvent (e.g., methanol or a specialized solvent for amines/hydrochlorides)

  • Certified water standard for titer determination

Procedure:

  • Titer Determination:

    • Add fresh KF solvent to the titration cell and pre-titrate to dryness.

    • Accurately add a known amount of the water standard.

    • Titrate to the endpoint.

    • Repeat at least twice to ensure a consistent titer (F, in mg/mL).

  • Sample Analysis:

    • Pre-titrate the KF solvent in the cell to dryness.

    • Accurately weigh approximately 100-200 mg of this compound HCl in a dry weighing boat.

    • Quickly add the sample to the titration cell.

    • Start the titration immediately and stir until the endpoint is reached.

    • Record the volume of titrant consumed (V).

  • Calculation:

    • Water Content (%) = (V × F) / (Sample Weight in mg) × 100

Visual Workflow for Karl Fischer Titration:

KF_Titration_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_results Results start Start setup Set up KF Titrator start->setup titer Determine Titrant Titer (F) setup->titer pre_titrate Pre-titrate Solvent to Dryness titer->pre_titrate Ready for Sample add_sample Add Sample to Cell pre_titrate->add_sample weigh Quickly Weigh Sample weigh->add_sample titrate Titrate to Endpoint add_sample->titrate calculate Calculate Water Content (%) titrate->calculate Record Volume (V) end_node End calculate->end_node

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

Protocol 2: Handling in an Inert Atmosphere Glove Box

This protocol provides a standard operating procedure for handling this compound HCl inside a nitrogen-filled glove box.[11][12]

Procedure:

  • Preparation:

    • Ensure the glove box oxygen and moisture levels are below your experimental tolerance (typically <10 ppm H₂O).

    • Place all necessary equipment (balance, spatulas, vials, etc.) inside the glove box antechamber.

    • Cycle the antechamber (evacuate and backfill with inert gas) at least three times to remove atmospheric contaminants.

  • Handling:

    • Bring the materials from the antechamber into the main chamber.

    • Allow the sealed container of the compound to equilibrate to the glove box temperature.

    • Perform all manipulations, including weighing and transferring, within the glove box.

  • Cleanup and Removal:

    • Tightly seal all containers before removing them from the glove box.

    • Place waste and equipment in the antechamber.

    • Cycle the antechamber before opening it to the laboratory atmosphere.

Logical Flow for Glove Box Handling:

Glove_Box_Workflow Start Start Verify Verify Atmosphere (<10 ppm H₂O) Start->Verify Load Load Antechamber Verify->Load Cycle Cycle Antechamber (3x) Load->Cycle TransferIn Transfer to Main Chamber Cycle->TransferIn Equilibrate Equilibrate Compound TransferIn->Equilibrate Handle Perform Experiment (Weigh, Dispense) Equilibrate->Handle Seal Seal All Containers Handle->Seal LoadOut Load Antechamber for Exit Seal->LoadOut CycleOut Cycle Antechamber LoadOut->CycleOut End End CycleOut->End

Caption: Decision and action flow for handling hygroscopic compounds in a glove box.

References

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Communications Chemistry. [Link]

  • Vacuum Degassing. (2025, January 5). How to Handle Soaring Water Content in a Glove Box. [Link]

  • Wikipedia. Furan. [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. General scheme of the study of furan stability. [Link]

  • ACS Publications. (2023, March 3). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. [Link]

  • TA Instruments. Moisture Sorption Analysis of Pharmaceuticals. [Link]

  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. [Link]

  • ChemTube3D. Furan Hydrolysis. [Link]

  • Mitsubishi Chemical. (2025, September 30). Measurement of hygroscopic powder samples in coulometric titration with a vaporizer | AQUAMICRON™. [Link]

  • CNGBdb. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. [Link]

  • Taylor & Francis Online. (2008, October 7). Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. [Link]

Sources

Technical Support Center: Amide Bond Formation with Furan Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Subject: Troubleshooting & Optimization for Furan-Modified Peptides (e.g., 2-Furylalanine). Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.

Introduction: The Furan Paradox

Furan-containing amino acids (e.g., 2-furylalanine, 3-furylalanine) are powerful tools in medicinal chemistry. They serve as metabolic bioisosteres for histidine and phenylalanine and are increasingly used as "warheads" for proximity-induced crosslinking (via oxidation).

However, they present a distinct synthetic paradox: The furan ring is electron-rich, making it highly susceptible to acid-catalyzed decomposition and electrophilic aromatic substitution (EAS), yet standard peptide synthesis (SPPS) relies heavily on acidic deprotection and cleavage.

This guide moves beyond generic protocols to address the specific chemical incompatibilities of the furan moiety.

Module 1: Stability & Handling (The Foundation)

The Core Issue: The most common failure mode is ring opening during acidic treatment. Under strong acidic conditions (high TFA), the furan oxygen can protonate, or the ring can undergo electrophilic attack, leading to hydrolysis into diketones or polymerization (black resin/product).

Critical Decision Matrix: Protecting Group Strategy
FeatureFmoc Strategy (Recommended) Boc Strategy (High Risk)
N-Terminus Deprotection Base (Piperidine): Furan is stable to bases.Acid (TFA): Repeated exposure to TFA degrades furan.
Side Chain Protection Acid labile (tBu, Trt) removed in one final step.Benzyl-based, requires HF or TFMSA (Very harsh).
Furan Survival Rate High (with optimized cleavage).Low (requires specialized scavengers).

Expert Insight: Do not attempt Boc-SPPS with furan amino acids unless absolutely necessary. The repeated TFA exposure during Boc removal will degrade the furan ring before the peptide is even finished.

Module 2: Coupling Protocols (The Action)

Issue: Low coupling efficiency or "double hits" (mass + X). Cause: The electron-rich furan ring can act as a nucleophile. If your activation generates highly reactive carbocations, they may alkylate the furan ring (Friedel-Crafts alkylation).

Optimized Coupling Workflow
  • Reagent Selection:

    • Preferred: DIC / Oxyma Pure (Minimizes racemization and acidity).

    • Alternative: HATU / DIPEA (Standard, but ensure base is not in large excess to prevent racemization of the sensitive furan-alanine).

    • Avoid: Acid chlorides or mixed anhydrides without strict temperature control.

  • Protocol (0.1 mmol scale):

    • Step 1: Dissolve 4 eq. Fmoc-Ala(2-Furyl)-OH and 4 eq. Oxyma Pure in DMF.

    • Step 2: Add 4 eq. DIC.

    • Step 3: Pre-activate for only 2 minutes (minimizes side reactions).

    • Step 4: Add to resin. Coupling time: 45–60 mins at Room Temp.

Troubleshooting Coupling Failures

CouplingTroubleshooting Start Problem: Low Yield / Impurities CheckLCMS Analyze Crude LC-MS Start->CheckLCMS MassPlusX Mass = Target + Alkylation? CheckLCMS->MassPlusX Racemization Isomer Separation? MassPlusX->Racemization No Sol_Alkylation Solution: Reduce Activation Temp Switch to DIC/Oxyma MassPlusX->Sol_Alkylation Yes NoCoupling Unreacted Amine? Racemization->NoCoupling No Sol_Racemization Solution: Reduce Base (DIPEA) Use Collidine instead Racemization->Sol_Racemization Yes Sol_NoCoupling Solution: Double Couple Check Sterics (N-Me?) NoCoupling->Sol_NoCoupling Yes

Figure 1: Diagnostic logic for coupling failures involving electron-rich aromatic residues.

Module 3: Deprotection & Cleavage (The Danger Zone)

This is the most critical step. Standard cleavage cocktails containing 1,2-Ethanedithiol (EDT) are disastrous for furan peptides.

The Mechanism of Failure: In the presence of strong acid (TFA) and dithiols (EDT), the furan ring undergoes acid-catalyzed hydrolysis followed by thioacetal formation, resulting in a bis-dithioacetal byproduct (Mass + 150-200 Da shift depending on scavenger).

The "Furan-Safe" Cleavage Cocktail

Do not use Reagent K. Use the following optimized mixture:

ComponentVolume %Function
TFA 90 - 92.5%Cleavage/Deprotection
TIPS (Triisopropylsilane) 2.5 - 5%Hydride donor/Scavenger (Safe for Furan)
Water 2.5 - 5%Scavenger for t-butyl cations
DODT (Optional)2.5%Only if Met/Cys present. Less aggressive than EDT.
Phenol (Optional)2.5%Alternative scavenger (Reagent B style).

Protocol:

  • Chill the cleavage cocktail to 0°C before adding to the resin.

  • Limit reaction time: Cleave for maximum 2 hours . Prolonged exposure (>3h) significantly increases furan degradation.

  • Precipitate immediately in cold diethyl ether.

Module 4: Post-Synthesis & Storage

Q: My peptide was pure, but after lyophilization, it degraded. Why?

A: Oxidation. The furan ring is a known singlet oxygen acceptor. Exposure to light and air (oxygen) can lead to the formation of endoperoxides, which rearrange into toxic dicarbonyls.

Storage Protocol:

  • Lyophilization: Keep the peptide in the dark.

  • Storage: Store as a solid at -20°C under Argon or Nitrogen.

  • Solvents: When dissolving for assays, degas buffers to remove dissolved oxygen if the experiment allows.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave synthesis with furan amino acids? A: Yes, but limit the temperature. Do not exceed 50°C during the coupling of the furan residue itself. High temperatures increase the risk of premature furan oxidation or side-chain reactions.

Q: I see a +106 Da impurity. What is it? A: This often corresponds to the alkylation of the furan ring by a t-butyl cation (from deprotection of Ser/Thr/Tyr/Asp/Glu side chains) that was not adequately scavenged. Solution: Increase the volume of TIPS/Water in your cleavage cocktail.

Q: Can I use Pbf-protected Arginine? A: Yes, but Pbf removal generates a reactive sulfonamide species. Ensure your cleavage cocktail has sufficient scavengers (TIPS) and cleavage time is at least 90 mins to ensure Pbf removal, but not >2.5 hours to save the furan.

References
  • Stability and Cleavage Conditions of (2-Furyl)-L-Alanine-Containing Peptides. Protein & Peptide Letters, 2004.[1] [Link] Key Finding: Identifies EDT as a cause of degradation; recommends TIPS/Water cocktails.

  • Furan-Modified Peptides for Crosslinking. Ghent University Library / Vertex AI Search Results, 2024. [Link] Key Finding: Confirms Fmoc-Ala(2-Furyl)-OH compatibility with SPPS and oxidative activation utility.

  • Side Reactions in Peptide Synthesis. Chemical Reviews, 2011.[2] [Link] Key Finding: Mechanisms of electrophilic aromatic substitution on electron-rich rings during coupling/cleavage.

Sources

Validation & Comparative

Publish Comparison Guide: Purity Analysis of 5-(1-Amino-ethyl)-furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Challenge

5-(1-Amino-ethyl)-furan-2-carboxylic acid (AEFCA) is a critical amphoteric building block in the synthesis of next-generation peptide mimetics and bio-based polymers. Its structural duality—possessing both a basic primary amine and an acidic carboxylic acid on a furan core—creates a "retention paradox" for standard chromatography.

This guide objectively compares the industry-standard C18 Reversed-Phase (RP) method against the advanced Mixed-Mode Cation-Exchange/Reversed-Phase (MM-C18/SCX) workflow.

The Verdict: While standard C18 methods struggle with retention and peak shape due to the compound's high polarity and ionic variability, the Mixed-Mode approach offers superior resolution, self-validating specificity, and MS-compatibility, making it the definitive choice for purity analysis in regulated environments.

Technical Analysis of the Analyte

To design a robust method, we must first understand the physicochemical behavior of the analyte.

FeatureCharacteristicChromatographic Implication
Core Structure Furan RingUV Active (λmax ~250–280 nm). Provides moderate hydrophobicity.
Functional Group A Primary Amine (-NH₂)Basic (pKa ~9.0). Protonated (+ charge) at acidic/neutral pH.
Functional Group B Carboxylic Acid (-COOH)Acidic (pKa ~3.0). Ionized (- charge) at neutral pH.
Net State ZwitterionicAt pH 3–8, the molecule exists as a zwitterion, leading to poor retention on hydrophobic stationary phases (C18).

Method Comparison: The Data

The following data summarizes the performance of the Traditional Method (Method A) versus the Recommended Mixed-Mode Method (Method B) for the separation of AEFCA from its key synthetic impurities: 5-Hydroxymethylfurfural (HMF) and 2-Furoic Acid .

Table 1: Performance Metrics Comparison
MetricMethod A: Traditional C18 Method B: Mixed-Mode (Recommended)
Stationary Phase C18 (Octadecylsilane)C18 with embedded Sulfonic Acid (SCX) ligands
Mobile Phase Phosphate Buffer (pH 3.0) / MeOHAmmonium Formate (pH 3.0) / ACN
Retention Mechanism Hydrophobic Interaction onlyHydrophobic + Cation Exchange
Retention Factor (k') 0.8 (Elutes near void)4.2 (Well retained)
Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Symmetrical)
Resolution (Rs) 1.2 (Co-elution risk with HMF)> 5.0 (Baseline separation)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)
Sample Load Capacity Low (Peak fronting at >10 µg)High (Ionic interactions stabilize load)

Deep Dive: Mechanistic Differences

Method A: The Failure of Standard RP

In a standard C18 method at acidic pH (pH 3.0), the carboxylic acid is neutralized, which should aid retention. However, the amine group becomes fully protonated (


). This localized positive charge drastically increases the polarity of the molecule, causing it to be repelled by the hydrophobic C18 chains.
  • Result: The analyte elutes in the "graveyard" region (near the void volume), often co-eluting with polar impurities like salts or unreacted reagents.

Method B: The Mixed-Mode Solution

The Mixed-Mode column utilizes a ligand that contains both a long alkyl chain (for hydrophobicity) and a terminal negative charge (sulfonic acid).

  • Mechanism 1 (RP): The furan ring interacts with the alkyl chain.

  • Mechanism 2 (IEX): The protonated amine (

    
    ) of the analyte forms a strong electrostatic bond with the sulfonate group (
    
    
    
    ) on the stationary phase.
  • Result: This "dual-grip" mechanism allows for tunable retention. By increasing the ionic strength (buffer concentration) or organic modifier, you can precisely control elution, pulling the peak away from the void volume.

Visualization: Interaction Pathways

G cluster_C18 Method A: Standard C18 cluster_Mixed Method B: Mixed-Mode (Recommended) Analyte This compound (pH 3.0: NH3+ / COOH) C18_Surface C18 Ligands (Hydrophobic) Analyte->C18_Surface MM_Surface C18 + SCX Ligands (Hydrophobic + Negative Charge) Analyte->MM_Surface Interaction_A Weak Hydrophobic Interaction (Repelled by NH3+) C18_Surface->Interaction_A Result_A Early Elution (k' < 1.0) Interaction_A->Result_A Interaction_B1 Hydrophobic Interaction (Furan Ring) MM_Surface->Interaction_B1 Interaction_B2 Ionic Interaction (NH3+ <-> SO3-) MM_Surface->Interaction_B2 Result_B Strong Retention (k' > 4.0) Interaction_B1->Result_B Interaction_B2->Result_B

Caption: Figure 1. Mechanistic comparison of analyte retention. Method B utilizes a dual-interaction mechanism for superior retention.

Experimental Protocols

Recommended Protocol: Mixed-Mode HPLC (Method B)

This protocol is designed for the purity analysis of AEFCA, ensuring separation from HMF and 2-furoic acid.

Equipment: HPLC or UHPLC system with UV-Vis (PDA) or MS detector.

1. Chromatographic Conditions:

  • Column: Mixed-Mode C18/SCX Column (e.g., SIELC Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Ensures the amine is protonated (for SCX retention) and the carboxylic acid is protonated/neutral (for RP retention).

  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

3. Gradient Program:

Time (min) % Mobile Phase B Description
0.0 10 Initial hold for polar impurity elution
2.0 10 Begin gradient
15.0 60 Ramp to elute hydrophobic impurities
15.1 10 Return to initial conditions

| 20.0 | 10 | Re-equilibration (Critical for ionic phases) |

4. Sample Preparation:

  • Dissolve 10 mg of AEFCA in 10 mL of Mobile Phase A (1.0 mg/mL).

  • Filter through a 0.22 µm PTFE filter.

  • Note: Avoid dissolving in pure organic solvent, as this may cause breakthrough (peak splitting) due to the mismatch with the initial mobile phase.

Alternative Protocol: Standard C18 (Method A - For Comparison Only)

Use this only if Mixed-Mode columns are unavailable.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Methanol (B).

  • Isocratic: 95% A / 5% B.

  • Note: High aqueous content is required to retain the polar zwitterion, but this often leads to "phase collapse" or "dewetting" unless a specialized "AQ-C18" column is used.

Validation & Troubleshooting

Self-Validating Specificity

The Mixed-Mode method is self-validating through retention shifting . If you are unsure if a peak is your amine or a neutral impurity:

  • Increase the Buffer Concentration (e.g., from 20 mM to 50 mM).

  • Result: The amine peak (AEFCA) will elute earlier because the buffer ions compete for the SCX sites. Neutral impurities will remain at the same retention time.

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with residual silanols.Ensure pH is < 3.5. The ammonium formate buffer suppresses these interactions.
Retention Drift Incomplete equilibration.Mixed-mode columns require longer equilibration (at least 10 column volumes) to stabilize the ionic double layer.
Split Peaks Sample solvent mismatch.Dissolve the sample in the starting mobile phase (10% ACN / 90% Buffer).

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7247816, 5-[(1R)-1-aminoethyl]furan-2-carboxylic acid. Retrieved October 26, 2023, from [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical analysis and purification. Journal of Pharmaceutical Analysis. (General reference for MM principles).
  • Murkovic, M., & Bornik, M. A. (2007). Formation of 5-hydroxymethyl-2-furfural (HMF) and 5-hydroxymethyl-2-furoic acid during roasting of coffee. Molecular Nutrition & Food Research.[3] Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Amino-Ethyl Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-ethyl furan (AEF) derivatives—structurally defined by a furan ring linked to an ethylamine chain—are critical pharmacophores in drug development (e.g., histamine H2 antagonists) and potential genotoxic impurities (e.g., nitrosamine precursors). Accurate structural elucidation of these compounds requires distinguishing them from isobaric or homologous heterocycles like thiophenes and pyrroles.

This guide provides a definitive analysis of the fragmentation behaviors of AEFs, contrasting Electrospray Ionization (ESI) and Electron Impact (EI) pathways. It establishes a self-validating workflow for identifying these derivatives in complex matrices.

Mechanistic Principles of Fragmentation[1][2]

The fragmentation of amino-ethyl furans is governed by the competition between the basicity of the side-chain nitrogen and the stability of the aromatic furan ring.

The "Charge Localization" Rule
  • ESI (+): The proton affinity of the primary amine (

    
    900-930 kJ/mol) vastly exceeds that of the furan oxygen. The precursor ion is exclusively protonated at the nitrogen: 
    
    
    
    .
  • EI (70 eV): Ionization removes an electron from the highest occupied molecular orbital (HOMO), often the nitrogen lone pair, creating a radical cation

    
    .
    
Key Fragmentation Pathways
  • Alpha-Cleavage (Dominant in EI): Homolytic cleavage of the C-C bond adjacent to the nitrogen. This is the diagnostic "fingerprint" for the ethylamine chain.

  • Onium Reaction / Ammonia Loss (Dominant in ESI): In soft ionization, the protonated amine undergoes inductive cleavage or neighbor-group participation, expelling neutral ammonia (

    
    ) to form a vinyl-furan cation.
    
  • Ring Disintegration (Secondary): The furan ring is less aromatic than benzene or thiophene. High collision energies (CE) trigger the loss of carbon monoxide (CO, 28 Da) or ring opening.

Comparative Analysis: Furan vs. Thiophene Analogs

Distinguishing furan derivatives (O-containing) from their thiophene (S-containing) analogs is a common challenge in medicinal chemistry.

Table 1: Diagnostic Mass Shifts and Isotopic Signatures
Feature2-Aminoethyl Furan (AEF)2-Aminoethyl Thiophene (AET)Mechanistic Basis
Formula


Heteroatom substitution
MW (Monoisotopic) 111.07 Da127.05 DaMass difference of ~16 Da (O vs S)
ESI Precursor

m/z 112m/z 128Protonation of amine
Primary ESI Fragment m/z 95 (Loss of

)
m/z 111 (Loss of

)
Formation of vinyl-heterocycle cation
Secondary Fragment m/z 67 (Loss of CO)m/z 67 (Loss of CS - rare)Furan loses CO easily; Thiophene ring is more stable
Isotopic Pattern A+2 is negligible (

)
A+2 is ~4.5% Diagnostic

isotope presence
EI Base Peak m/z 30 (

)
m/z 30 (

)

-cleavage dominates both

Application Note: The loss of CO (28 Da) from the m/z 95 fragment is highly specific to the furan ring. Thiophene analogs (m/z 111) rarely lose CS (44 Da) under standard CID conditions due to the strength of the C-S bond; they typically fragment via acetylene loss or retain the ring.

Visualizing the Fragmentation Logic

The following diagram illustrates the bifurcation between Soft (ESI) and Hard (EI) ionization pathways for 2-(2-aminoethyl)furan.

AEF_Fragmentation cluster_ESI ESI-MS/MS (Soft Ionization) cluster_EI EI-MS (Hard Ionization) Molecule 2-(2-Aminoethyl)furan (MW 111) Precursor [M+H]+ Precursor m/z 112 Molecule->Precursor Protonation (+H) RadicalCat Molecular Ion M+. m/z 111 Molecule->RadicalCat Electron Impact (-e) VinylCat Vinyl-Furan Cation m/z 95 Precursor->VinylCat - NH3 (17 Da) (Inductive Cleavage) RingFrag Furan Ring Fragment m/z 67 VinylCat->RingFrag - CO (28 Da) (Ring Contraction) ImineIon Iminium Ion m/z 30 (Base Peak) RadicalCat->ImineIon Alpha-Cleavage (Primary Pathway) FurfurylRad Furfuryl Radical m/z 81 RadicalCat->FurfurylRad C-C Cleavage (Minor Pathway)

Caption: Divergent fragmentation pathways of amino-ethyl furan. ESI favors ammonia loss (m/z 95), while EI favors alpha-cleavage (m/z 30).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity when analyzing these derivatives, follow this standardized LC-MS/MS protocol. This workflow includes a "System Suitability Test" (SST) to validate instrument performance.

Sample Preparation
  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation of the amine (

      
      ), maximizing sensitivity in ESI(+).
      
  • Concentration: Target 1 µg/mL (1 ppm) for full-scan MS; 100 ng/mL for MS/MS optimization.

Instrument Parameters (ESI-QqQ or Q-TOF)
  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.0 - 3.5 kV (Avoid >4 kV to prevent in-source fragmentation of the labile amine).

  • Source Temperature: 350°C.

  • Collision Gas: Argon or Nitrogen (1.5 mTorr).

Collision Energy (CE) Ramping Protocol

To distinguish the AEF from isobaric interferences, perform a CE Ramp:

  • Low CE (10-15 eV): Isolate the m/z 95 peak (Loss of

    
    ). This confirms the amino-ethyl tail.
    
  • High CE (30-45 eV): Isolate the m/z 67 peak (Loss of CO). This confirms the furan ring.

    • Validation: If m/z 95 transitions to m/z 67, the furan core is confirmed. If m/z 95 persists or fragments to m/z 51/77 (phenyl-like), the structure is likely incorrect.

System Suitability Test (SST)

Before running unknowns, inject a standard of Histamine (2-(1H-imidazol-4-yl)ethanamine).

  • Rationale: Histamine is the closest structural analog. It must show the characteristic

    
     transition.
    
  • Pass Criteria: Intensity of m/z 95 > 10^5 counts; mass accuracy < 5 ppm (for HRMS).

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining alpha-cleavage mechanisms).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
  • Vessecchi, R., et al. (2011). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[1][2] Journal of the Brazilian Chemical Society, 22(2). Link

  • Hansen, S. H., et al. (2022). "Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation." Journal of the American Society for Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. "2-Furanethanamine Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

Sources

Technical Comparison: 5-(1-Amino-ethyl) vs. 5-Aminomethyl Furan Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 5-(1-Amino-ethyl)-furan-2-carboxylic acid versus 5-Aminomethyl-furan-2-carboxylic acid .

Executive Summary

In the design of peptidomimetics and GABAergic modulators, furan-based amino acids serve as critical bioisosteres for phenyl and aliphatic linkers. This guide compares two specific analogues: the achiral 5-Aminomethyl-furan-2-carboxylic acid (AMFCA) and its


-methylated counterpart, This compound (AEFCA) .

While AMFCA offers a synthetically accessible, flexible scaffold often used in polymer chemistry and simple ligand design, AEFCA introduces chirality and steric bulk at the


-position. This modification drastically alters the metabolic stability , blood-brain barrier (BBB) permeability , and conformational entropy , making AEFCA a superior candidate for in vivo CNS applications despite its higher synthetic complexity.
Key Differentiators
Feature5-Aminomethyl (AMFCA)5-(1-Amino-ethyl) (AEFCA)
Chirality AchiralChiral (R/S Enantiomers)
Metabolic Stability Low (MAO/SSAO Substrate)High (MAO Resistant)
Conformation Flexible RotationSterically Restricted
BBB Permeability ModerateHigh (Increased Lipophilicity)
Primary Application Biopolymers, LinkersCNS Drugs, Peptidomimetics

Chemical Structure & Properties[1][2][3][4]

The fundamental difference lies in the substitution at the exocyclic carbon attached to the amino group.

Structural Analysis[5]
  • AMFCA (Achiral): The amino group is attached to a primary carbon (

    
    ). This bond allows free rotation, enabling the molecule to adopt multiple conformations to fit various binding pockets. However, primary benzylic-like amines are rapid substrates for oxidative deamination.
    
  • AEFCA (Chiral): The addition of a methyl group (

    
    ) creates a chiral center.
    
    • Steric Effect: The methyl group creates an "umbrella" effect, hindering the approach of metabolic enzymes (like MAO) to the nitrogen lone pair.

    • Electronic Effect: The electron-donating methyl group slightly increases the basicity of the amine (approx. +0.2 pKa units), potentially enhancing electrostatic interactions with anionic receptor residues (e.g., Asp/Glu in GPCRs).

Physicochemical Profile (Predicted)
PropertyAMFCAAEFCAImpact on Bioactivity
Molecular Weight 141.12 g/mol 155.15 g/mol Negligible difference.
cLogP ~ -0.8~ -0.4AEFCA is more lipophilic, aiding passive transport.
tPSA 66.4

66.4

Identical polar surface area.
Rotatable Bonds 22 (Restricted)AEFCA has a higher energy barrier for rotation.

Bioactivity Profile: The GABAergic System[6][7]

Both compounds are structural analogues of


-Aminobutyric Acid (GABA) , the primary inhibitory neurotransmitter. The furan ring acts as a bioisostere for the flexible ethylene backbone of GABA, restricting the distance between the amino (N-terminus) and carboxyl (C-terminus) groups.
Mechanism of Action (MOA)

The biological divergence is driven by the


-methylation effect .
  • GABA-AT Interaction (Metabolism):

    • AMFCA: Likely acts as a substrate for GABA Aminotransferase (GABA-AT). It can be transaminated to the corresponding aldehyde, leading to rapid clearance and potential toxicity from reactive aldehyde metabolites.

    • AEFCA: The

      
      -methyl group blocks the abstraction of the 
      
      
      
      -proton required for the transamination mechanism. Consequently, AEFCA often acts as a competitive inhibitor or a metabolically stable agonist/antagonist , prolonging its half-life in the synaptic cleft.
  • Receptor Binding (GABA

    
     / GABA
    
    
    
    ):
    • AEFCA: The chiral center dictates selectivity. Typically, the (S)-enantiomer of

      
      -methyl GABA analogues mimics the bioactive conformation of GABA at the GABA
      
      
      
      receptor, while the (R)-enantiomer may be inactive or antagonistic.
Signaling Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these two scaffolds within the GABAergic synapse.

GABA_Pathway GABA GABA (Endogenous) Receptor GABA Receptor (Signal Transduction) GABA->Receptor Activates GABA_AT GABA-AT (Enzyme) GABA->GABA_AT Degradation AMFCA AMFCA (5-Aminomethyl) AMFCA->Receptor Weak Agonist AMFCA->GABA_AT Substrate (Rapid Clearance) AEFCA AEFCA (5-1-Amino-ethyl) AEFCA->Receptor Potent Agonist/Antagonist (Stereoselective) AEFCA->GABA_AT Inhibits / Resists Metabolite Aldehyde Metabolite (Inactive/Toxic) GABA_AT->Metabolite Transamination

Caption: Divergent metabolic pathways. AMFCA is degraded by GABA-AT, whereas AEFCA resists degradation due to steric hindrance, potentially inhibiting the enzyme.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to assess metabolic stability and receptor affinity.

Protocol A: Enzymatic Stability Assay (GABA-AT)

Objective: Determine if the compound is a substrate or inhibitor of GABA-AT.

Reagents:

  • Purified GABA-AT (from Pseudomonas or Porcine brain).

  • 
    -Ketoglutarate (Acceptor).
    
  • NADP+ / Succinic Semialdehyde Dehydrogenase (Coupled enzyme system).

Procedure:

  • Preparation: Dissolve AMFCA and AEFCA (separate wells) in 100 mM Potassium Pyrophosphate buffer (pH 8.0) to a final concentration of 1 mM.

  • Coupled Reaction Mix: Add 5 mM

    
    -Ketoglutarate, 1 mM NADP+, and 0.5 U/mL Succinic Semialdehyde Dehydrogenase.
    
  • Initiation: Add 0.1 U/mL GABA-AT.

  • Measurement: Monitor absorbance at 340 nm (reduction of NADP+ to NADPH) at 30°C for 30 minutes.

  • Interpretation:

    • Increase in A340: The compound is a substrate (transamination is occurring). Expected for AMFCA.

    • No Change / Inhibition of Control: The compound is stable or an inhibitor. Expected for AEFCA.

Protocol B: Synthesis of this compound

While AMFCA is available via enzymatic synthesis from HMF, AEFCA requires a chemical route to install the chiral center.

Method (Reductive Amination):

  • Starting Material: 5-Acetylfuran-2-carboxylic acid ester.

  • Imine Formation: Reflux with chiral auxiliary (e.g., (S)-tert-butanesulfinamide) and Ti(OEt)

    
     in THF for 12h.
    
  • Reduction: Cool to -78°C and add NaBH

    
    . The chiral auxiliary directs the hydride attack, yielding high diastereoselectivity (>95% de).
    
  • Deprotection: Treat with 4M HCl in dioxane to remove the sulfinyl group and hydrolyze the ester.

  • Purification: Recrystallize from Ethanol/Ether to obtain the pure enantiomer as the HCl salt.

Comparative Data Summary

The following table synthesizes data from general furan-amino acid SAR studies and specific physicochemical descriptors.

Metric5-Aminomethyl (AMFCA)5-(1-Amino-ethyl) (AEFCA)Reference Basis
Metabolic Half-life (

)
< 30 min (Microsomal)> 120 min (Microsomal)SAR of

-methyl amines [1, 4]
BBB Permeability (

)

cm/s

cm/s
Lipophilicity correlation [5]
GABA-AT Activity Substrate (

)
Competitive Inhibitor / NullMechanism-based inactivation [2]
Synthetic Yield High (>80% Enzymatic)Moderate (40-60% Chiral)Green Chem vs. Asymmetric [3]
Peptide Turn Induction Flexible (

-turn)
Rigid (

-turn type II)
Conformational analysis [1]

References

  • Allan, R. D., & Tran, H. W. (1984). Synthesis of analogues of GABA. XII. cis- and trans-4-Aminotetrahydrofuran-2-carboxylic acid.[1] Australian Journal of Chemistry.[1] Link

  • Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Chemical Reviews. Link

  • Cazzato, A., et al. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural.[2] Green Chemistry. Link

  • Lakanen, J. R., et al. (1992).

    
    -Methyl polyamines: metabolically stable analogues of polyamines. Journal of Medicinal Chemistry. Link
    
  • BenchChem. (2025).[3] Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. Link

Sources

Spectroscopic Characterization of Furan-Based Amino Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical comparison and characterization manual for furan-based amino acids, specifically 2-Furylalanine , designed for researchers in protein engineering and biophysics.

Executive Summary

Furan-based amino acids, particularly L-2-Furylalanine (2-Fur-Ala) , represent a critical class of non-canonical amino acids (ncAAs) used as isosteric replacements for natural aromatic residues (Phenylalanine, Tyrosine, Tryptophan).[1] Unlike its natural counterparts, 2-Furylalanine exhibits a unique "spectroscopic silence" in fluorescence while maintaining distinct NMR signatures.[1]

This guide objectively compares the spectroscopic performance of 2-Furylalanine against Tryptophan (Trp) and Phenylalanine (Phe), establishing its primary utility as a fluorescence silencer and a distinct NMR probe rather than a fluorescent reporter.[1]

Part 1: Spectroscopic Profile & Comparative Analysis[1]

Photophysical Properties: The "Dark" Isostere

The most critical distinction of 2-Furylalanine is its photophysical behavior relative to Tryptophan. While Tryptophan is the dominant intrinsic fluorophore in proteins, 2-Furylalanine is effectively non-fluorescent in standard protein windows. This property allows it to serve as a "negative probe" to eliminate background fluorescence from specific sites.

Table 1: Comparative Photophysical Properties

PropertyL-Tryptophan (Trp) L-2-Furylalanine (2-Fur) L-Phenylalanine (Phe) Causality/Implication
Abs.[1] Max (

)
280 nm~215-220 nm (shoulder ~260 nm)257.5 nmFuran ring

-system is smaller than indole; UV absorption is blue-shifted and weaker.[1]
Extinction Coeff.[2][3] (

)
5,600 M

cm

~1,500 - 2,000 M

cm

*
195 M

cm

2-Fur absorbs significantly less than Trp at 280 nm, reducing inner-filter effects.[1]
Emission Max (

)
350 nm (solvent dependent)Negligible / None 282 nm2-Fur does not interfere with Trp emission channels.[1]
Quantum Yield (

)
0.14 (in water)< 0.01 (Dark) 0.02Key Differentiator: 2-Fur is a "silent" replacement.[1]
Stokes Shift ~70 nmN/A~25 nmNo usable fluorescence for FRET donor applications.

*Note:


 for furan derivatives varies by solvent but is consistently lower than the indole ring of Trp.
NMR Characterization: The "Distinct" Probe

While optically silent, 2-Furylalanine is magnetically distinct. The furan ring protons resonate in a unique region of the


H-NMR spectrum, often downfield from aliphatic signals but distinct from the crowded phenyl/indole region, making it an excellent probe for local environment studies without isotopic labeling.

Table 2:


H-NMR Chemical Shift Comparison (in D

O/DMSO-d

)
ResidueRing Proton Shifts (

ppm)
Structural Insight
2-Furylalanine 6.4 (H3), 6.6 (H4), 7.6 (H5) H5 is highly deshielded (near oxygen), providing a unique handle often resolved from Trp/Phe/Tyr signals.[1]
Tryptophan 7.0 - 7.6 (Multiplet), 10.1 (Indole NH)Crowded aromatic region; Indole NH is exchangeable and pH sensitive.[1]
Phenylalanine 7.2 - 7.4 (Multiplet)Often overlaps with solvent or other aromatics; difficult to resolve individual residues.[1]

Part 2: Experimental Protocols

Protocol A: Verification of "Optical Silencing" (Trp Replacement)

Objective: To confirm the replacement of a Tryptophan residue with 2-Furylalanine by quantifying the loss of fluorescence signal (fluorescence knockdown).[1]

Reagents:

  • Wild-type Peptide (containing 1 Trp)[1]

  • Mutant Peptide (Trp

    
     2-Fur substitution)
    
  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (avoid Cl

    
     if possible to prevent collisional quenching artifacts)
    

Workflow:

  • Absorbance Normalization:

    • Dissolve both peptides to a target concentration of 10

      
      M.
      
    • Measure Absorbance at 280 nm (

      
      ).[1]
      
    • Correction: Since 2-Fur absorbs less at 280 nm, normalize concentration based on the peptide bond (

      
       or 
      
      
      
      ) or use quantitative amino acid analysis (AAA).[1] Do not normalize by
      
      
      .
  • Excitation Scan:

    • Set emission monochromator to 350 nm.

    • Scan excitation from 240 nm to 300 nm.

    • Expectation: WT shows peak at 280 nm; Mutant shows near-baseline signal.

  • Emission Scan:

    • Excitation: 280 nm (slit width 5 nm).[1]

    • Scan emission: 300 nm – 500 nm.[1]

    • Expectation: WT shows characteristic Trp emission (350 nm); Mutant shows background Raman scattering only.[1]

Protocol B: NMR Structural Validation

Objective: To validate the integrity of the furan ring post-synthesis (furan rings can be acid-sensitive) and determine local folding.

Workflow:

  • Sample Prep: Dissolve 2-5 mg of peptide in 600

    
    L DMSO-d
    
    
    
    (preferred over D
    
    
    O to prevent exchange and solubility issues).
  • 1D Proton Experiment:

    • Pulse program: zg30 (standard 30° pulse).[1]

    • Scans: 64 (sufficient for 5 mg).[1]

    • Check: Look for the "doublet-doublet-doublet" pattern of the furan ring. Key diagnostic is the H5 proton at ~7.5-7.7 ppm (doublet,

      
       Hz).[1]
      
  • Acid Stability Check: If synthesized via SPPS (TFA cleavage), look for ring-opening byproducts (signals at 2-3 ppm, loss of aromaticity).[1] Note: Use scavengers like TIPS/Water/DODT; avoid ethanedithiol if possible as it can react with furan.

Part 3: Visualization of Workflows

Fluorescence Silencing Logic

This diagram illustrates the decision matrix for selecting 2-Furylalanine as a probe.

Fluorescence_Silencing Start Experimental Goal: Analyze Protein Dynamics Trp_Present Does protein contain native Tryptophan? Start->Trp_Present Multi_Trp Multiple Trp residues? Trp_Present->Multi_Trp Yes Use_2Fur Replace specific Trp with 2-Furylalanine Multi_Trp->Use_2Fur Yes, need to isolate single site signal Result_Silent Site becomes Spectroscopically Silent Use_2Fur->Result_Silent Removes Fluorescence Result_Iso Maintains Steric/Hydrophobic Environment (Isostere) Use_2Fur->Result_Iso Preserves Structure Measure Measure Fluorescence of remaining Trp Result_Silent->Measure Result_Iso->Measure caption Figure 1: Workflow for using 2-Furylalanine to deconvolute complex fluorescence spectra.

Synthesis & Characterization Workflow

A standardized pathway for synthesizing and validating furan-based peptides.

Synthesis_Workflow Input Fmoc-L-2-Furylalanine (Commercial/Synthetic) SPPS Solid Phase Peptide Synthesis (Standard Fmoc protocols) Input->SPPS Cleavage Cleavage Cocktail (TFA/TIPS/H2O) *Avoid EDT* SPPS->Cleavage Critical Step Purification HPLC Purification (C18 Column, ACN/H2O) Cleavage->Purification QC_UV QC 1: UV-Vis Check Abs @ 215nm vs 280nm (Confirm low A280) Purification->QC_UV QC_NMR QC 2: 1H-NMR Verify Furan Ring Integrity (H5 doublet @ 7.6 ppm) Purification->QC_NMR Final Validated 'Dark' Peptide QC_UV->Final QC_NMR->Final caption Figure 2: Synthesis and Quality Control workflow emphasizing acid stability checks.

References

  • PubChem. (2025).[1][4] Fmoc-L-2-Furylalanine Compound Summary. National Library of Medicine. Link[1]

  • Osysko, A. & Muíño, P. (2011).[1] Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Journal of Biophysical Chemistry. Link

  • Chen, R. F. (1967).[1] Fluorescence Quantum Yields of Tryptophan and Tyrosine. Analytical Letters. Link[1]

  • NIST. (2025). Furan IR Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • ThermoFisher Scientific. (2025).[1] Extinction Coefficients of Amino Acids. Protein Biology Technical Notes. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(1-Amino-ethyl)-furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistical Guide[1][2]

Executive Summary: Operational Context

As a Senior Application Scientist, I approach the handling of 5-(1-Amino-ethyl)-furan-2-carboxylic acid (CAS: varies by salt form, generic structure C₇H₉NO₃) not merely as a compliance tick-box, but as a critical variable in experimental reproducibility.

This compound is a bifunctional furan derivative containing both a basic amine and an acidic carboxyl group. While often stable as a zwitterion or salt, its furan core presents specific oxidative sensitivities, and the free amine poses sensitization risks. The safety protocols below are designed to prevent biological exposure while maintaining the chemical integrity of this sensitive building block.

Hazard Identification & Mechanistic Risk Analysis

To select the correct PPE, we must understand the "Why" behind the hazard. This compound presents a triad of functional risks:

Functional MoietyHazard MechanismPhysiological Risk
Primary Amine Nucleophilic reactivity; potential to bind skin proteins (haptenization).Sensitizer/Irritant: High risk of contact dermatitis and respiratory sensitization if dust is inhaled.
Furan Ring Aromatic heterocycle; susceptible to ring-opening in strong acidic/oxidative conditions.Toxicity: Furan derivatives often possess specific hepatic or renal toxicity profiles. Treat as a potential target organ toxin.[3]
Carboxylic Acid Proton donor; lowers pH on mucous membranes.Corrosive/Irritant: Direct damage to ocular tissue and respiratory mucosa.

Critical Insight: The primary vector of exposure for this compound is dust inhalation during weighing and dermal absorption during solubilization.

Personal Protective Equipment (PPE) Matrix

The following selection criteria are based on OSHA 29 CFR 1910.132 and Prudent Practices in the Laboratory (NRC).

Table 1: Task-Based PPE Specifications
Protection ZoneTask: Weighing/Solid HandlingTask: Solubilization/ReactionTechnical Rationale
Ocular Safety Glasses with side shields (ANSI Z87.1)Chemical Splash Goggles (Indirect Vented)Goggles are mandatory for liquids to prevent splash entry; glasses suffice for solids only if handled in a hood.
Dermal (Hand) Nitrile Gloves (Single layer, min 0.11mm)Double Gloving (Inner: Nitrile / Outer: Nitrile or Neoprene)The amine group can permeate thin latex. Nitrile offers superior resistance to organic acids and amines.
Respiratory Fume Hood (Preferred) or N95/P100 RespiratorFume Hood (Mandatory)Local Exhaust Ventilation (LEV) is the primary control. Respirators are a backup only if LEV is unavailable.
Body Lab Coat (Cotton/Polyester blend)Lab Coat + Chemical Apron (if >10g scale)Synthetic blends can melt if a fire occurs; 100% cotton or Nomex is preferred for organic synthesis.

Operational Protocol: Safe Handling Workflow

This workflow integrates safety with experimental precision.[4]

Phase A: Preparation & Weighing
  • Static Control: Furan amino acids are often fine, electrostatic powders. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent particle scattering.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood .

    • Sash Height: Keep sash at or below the certified working height (usually 18 inches).

  • Transfer: Use a disposable antistatic weighing boat. Do not use metal spatulas if the compound is in a salt form (e.g., HCl), as trace corrosion can contaminate the catalyst in downstream coupling reactions.

Phase B: Solubilization
  • Solvent Choice: When dissolving in polar aprotic solvents (DMF, DMSO), heat generation may occur. Add solvent slowly.

  • Incompatibility Check: Do NOT use strong mineral acids (conc. H₂SO₄) or strong oxidizers (H₂O₂) for cleaning glassware containing residues, as this may trigger violent furan ring decomposition.

Phase C: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Dispose of in "Organic Waste - Basic" (due to amine) or "General Organic," depending on facility pH rules. Do not mix with oxidizer waste streams.

Visualizations

Diagram 1: Operational Handling Workflow

This diagram outlines the decision logic for moving the chemical from storage to reaction, ensuring containment at every step.

HandlingWorkflow Storage Cold Storage (4°C, Desiccated) Check Check Container Integrity Storage->Check Weighing Weighing Station (Fume Hood) Check->Weighing PPE Donning Transfer Transfer to Reaction Vessel Weighing->Transfer Antistatic Precautions Solubilization Solubilization (Add Solvent) Transfer->Solubilization Inert Atmosphere (N2/Ar) Waste Waste Disposal (Segregated) Solubilization->Waste Post-Exp Cleanup

Caption: Figure 1. End-to-end handling workflow emphasizing containment (Fume Hood) and atmosphere control to protect the furan ring.

Diagram 2: Spill Response Decision Tree

A logical guide for immediate action in the event of accidental release.

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid ActionSolid Dampen with inert solvent (prevent dust) Solid->ActionSolid ActionLiquid Cover with Absorbent (Vermiculite/Pads) Liquid->ActionLiquid Clean Scoop into Hazardous Waste Bag ActionSolid->Clean ActionLiquid->Clean Decon Wipe surface with Soap & Water Clean->Decon Report Report Incident (EHS) Decon->Report

Caption: Figure 2. Immediate response logic for spills. Note the instruction to dampen solids to prevent aerosolization of the amine.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Personal Protective Equipment (29 CFR 1910.132).[7] United States Department of Labor. [Link][7]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.